molecular formula C22H38O5 B12382080 JH-131e-153

JH-131e-153

Cat. No.: B12382080
M. Wt: 382.5 g/mol
InChI Key: XKEOGEXDEKIDNA-JVGWPHRLSA-N
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Description

JH-131e-153 is a useful research compound. Its molecular formula is C22H38O5 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

[(2R,4Z)-2-(hydroxymethyl)-4-[5-methyl-3-(2-methylpropyl)hexylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C22H38O5/c1-15(2)10-17(11-16(3)4)8-9-18-12-22(13-23,27-19(18)24)14-26-20(25)21(5,6)7/h9,15-17,23H,8,10-14H2,1-7H3/b18-9-/t22-/m1/s1

InChI Key

XKEOGEXDEKIDNA-JVGWPHRLSA-N

Isomeric SMILES

CC(C)CC(C/C=C\1/C[C@@](OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C

Canonical SMILES

CC(C)CC(CC=C1CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

The DAG-Lactone JH-131e-153: A Technical Guide to its Interaction with the Munc13-1 C1 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the novel diacylglycerol (DAG)-lactone, JH-131e-153, and the C1 domain of Munc13-1, a crucial presynaptic protein essential for neurotransmitter release. The information presented is synthesized from the primary literature and is intended to support research and development efforts in neurobiology and pharmacology.

Executive Summary

This compound is a synthetic, cell-permeable diacylglycerol (DAG)-lactone that functions as a small molecule activator of the presynaptic priming protein Munc13-1.[1] It exerts its effect by binding directly to the C1 domain of Munc13-1, mimicking the action of the endogenous second messenger DAG. This interaction triggers the translocation of Munc13-1 from the cytosol to the plasma membrane, a critical step in the priming of synaptic vesicles for fusion and subsequent neurotransmitter release. Studies indicate that this compound is a potent activator, with a distinct selectivity profile for C1 domains of Munc13-1 and Protein Kinase C (PKC) isozymes. Its development offers a valuable chemical tool for probing the mechanisms of synaptic transmission and represents a potential starting point for therapeutic interventions in neurodegenerative diseases.

Quantitative Data Summary

The activation of Munc13-1 and related proteins by this compound has been quantified primarily through ligand-induced membrane translocation assays. The data highlights the superior potency of this compound compared to its E-isomer (AJH-836) and establishes its selectivity profile.

CompoundTarget ProteinAssay TypeResultReference
This compound Munc13-1 (Wild-Type)Membrane TranslocationHigher activation than AJH-836[1][2]
AJH-836Munc13-1 (Wild-Type)Membrane TranslocationLower activation than this compound[2]
130C037Munc13-1 (Wild-Type)Membrane TranslocationNo activation observed[2]
This compound Munc13-1 (W588A Mutant)Membrane TranslocationActivation significantly reduced[2]
This compound Munc13-1 (I590A Mutant)Membrane TranslocationActivation significantly reduced[2]
This compound Munc13-1 (R592A Mutant)Membrane TranslocationActivation significantly reduced[2]
This compound Protein Kinase C α (PKCα)Membrane TranslocationHigher activation than Munc13-1[1][2]
This compound Protein Kinase C ε (PKCε)Membrane TranslocationLower activation than Munc13-1[1][2]

Signaling Pathway and Mechanism of Action

This compound acts as a DAG mimetic. In a canonical signaling pathway, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane where it recruits and activates proteins containing a C1 domain, such as Munc13-1. By binding to the C1 domain, this compound bypasses the need for receptor-mediated PLC activation to induce Munc13-1 translocation and activation, thereby facilitating the priming of synaptic vesicles.

JH-131e-153_Signaling_Pathway cluster_upstream Upstream Signaling (Canonical) cluster_target Target Engagement cluster_downstream Downstream Effect GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Munc13_cyto Munc13-1 (Cytosolic) DAG->Munc13_cyto Recruits & Activates Munc13_mem Munc13-1 (Membrane-Bound, Active) Munc13_cyto->Munc13_mem Translocation Priming Synaptic Vesicle Priming Munc13_mem->Priming Promotes Fusion Neurotransmitter Release Priming->Fusion Leads to JH131 This compound (DAG Mimetic) JH131->Munc13_cyto Binds C1 Domain, Activates

Caption: Signaling pathway for Munc13-1 activation by this compound.

Experimental Protocols

The primary method used to quantify the activity of this compound is the ligand-induced membrane translocation assay.

Ligand-Induced Membrane Translocation Assay

This assay measures the movement of a fluorescently-tagged target protein from the cytosol to the plasma membrane upon ligand stimulation.

I. Cell Culture and Transfection:

  • Cell Line: HT22 or Neuro-2a cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection: Cells are seeded onto glass-bottom dishes. After 24 hours, they are transfected with a plasmid encoding the target protein (e.g., full-length Munc13-1) fused to a fluorescent reporter like Green Fluorescent Protein (GFP). Transfection is typically performed using a lipid-based reagent like Lipofectamine 2000 according to the manufacturer's protocol. Experiments are conducted 24-48 hours post-transfection.

II. Ligand Treatment and Imaging:

  • Preparation: Prior to imaging, the culture medium is replaced with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Compound Preparation: A stock solution of this compound is prepared in DMSO. This is then diluted in HBSS to the final desired concentrations.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle (DMSO) control.

  • Incubation: Cells are incubated for a specified time (e.g., 5-15 minutes) at room temperature or 37°C.

  • Imaging: Live-cell imaging is performed using a confocal laser-scanning microscope. A 60x or 100x oil-immersion objective is used. GFP is excited using a 488 nm laser line, and emission is collected between 500-550 nm.

III. Data Analysis:

  • Quantification: The degree of membrane translocation is quantified by measuring the fluorescence intensity at the plasma membrane versus the cytosol. A line-scan analysis across the cell is often performed. The ratio of membrane-to-cytosol fluorescence is calculated for multiple cells per condition.

  • Statistical Analysis: Data are presented as mean ± SEM. Statistical significance between treated and control groups is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Experimental_Workflow start Start: HT22 Cells culture 1. Seed cells on glass-bottom dish start->culture transfect 2. Transfect with Munc13-1-GFP plasmid culture->transfect incubate 3. Incubate 24-48h transfect->incubate treat 4. Treat with this compound or Vehicle (DMSO) incubate->treat image 5. Live-cell confocal microscopy treat->image quantify 6. Quantify fluorescence (Membrane vs. Cytosol) image->quantify analyze 7. Statistical Analysis quantify->analyze end End: Determine Translocation analyze->end

Caption: Workflow for the ligand-induced membrane translocation assay.
Molecular Docking (Theoretical)

Computational docking studies were used to predict the binding mode of this compound within the Munc13-1 C1 domain.

  • Protein Structure: The structure of the Munc13-1 C1 domain is used. If an experimental structure is unavailable, a homology model may be generated using a template such as the C1B domain of PKCδ.

  • Ligand Structure: A 3D structure of this compound is generated and energy-minimized.

  • Docking Simulation: Software such as AutoDock or Glide is used to dock the ligand into the binding site of the C1 domain. The binding site is defined based on the known location of DAG/phorbol ester binding.

  • Analysis: The resulting poses are scored based on binding energy. The best-scoring pose is analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues, such as Trp-588, Ile-590, and Arg-592.[2]

Logical_Relationship cluster_computational Computational Analysis cluster_experimental Experimental Validation docking Molecular Docking (this compound + Munc13-1 C1) prediction Prediction: Key binding residues (W588, I590, R592) docking->prediction Identifies mutagenesis Site-Directed Mutagenesis (e.g., W588A) prediction->mutagenesis Guides translocation Membrane Translocation Assay on Mutants mutagenesis->translocation Generates result Result: Reduced translocation confirms residue importance translocation->result Shows

Caption: Logic linking computational prediction to experimental validation.

References

JH-131e-153: A Technical Guide to its Application in Synaptic Transmission Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that has emerged as a valuable tool in the study of synaptic transmission. It functions as a small molecule activator of Munc13-1, a key presynaptic protein essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. By targeting the C1 domain of Munc13-1, this compound provides a means to modulate synaptic vesicle exocytosis and investigate the molecular mechanisms underpinning synaptic plasticity. This guide provides an in-depth overview of this compound, including its mechanism of action, available data, and detailed experimental protocols for its use in synaptic transmission research.

Core Concepts: Munc13-1 and Synaptic Vesicle Priming

Synaptic transmission relies on the precise and rapid fusion of neurotransmitter-filled vesicles with the presynaptic membrane. This process is tightly regulated, with a crucial step being "priming," where vesicles are made fusion-competent. Munc13-1 is a central player in this process, acting as a bridge between the vesicle and the plasma membrane and facilitating the assembly of the SNARE complex, the core machinery for membrane fusion.

The activity of Munc13-1 is regulated by several factors, including the second messenger diacylglycerol (DAG). The C1 domain of Munc13-1 is a key regulatory motif that binds to DAG, leading to the protein's activation and an enhancement of vesicle priming. This activation is thought to lower the energy barrier for vesicle fusion, thereby increasing the probability of neurotransmitter release.

This compound: A Munc13-1 Activator

This compound, a DAG-lactone, mimics the action of endogenous DAG by binding to the C1 domain of Munc13-1 and inducing its activation. This allows for the specific and controlled potentiation of synaptic transmission, making it a powerful tool for dissecting the role of Munc13-1 in various synaptic processes.

Data Presentation
CompoundTargetActivityReference
This compound Munc13-1Higher activation than AJH-836[1]
AJH-836Munc13-1Lower activation than this compound[1]
130C037Munc13-1No activation observed[1]

Relative Activation Profile of this compound:

A study comparing the activation of Munc13-1 and Protein Kinase C (PKC) isoforms by this compound revealed the following order of activation: PKCα > Munc13-1 > PKCε.[1] This indicates a degree of selectivity, an important consideration for experimental design.

Experimental Protocols

Ligand-Induced Membrane Translocation Assay

This assay is used to assess the activation of Munc13-1 by monitoring its translocation from the cytosol to the plasma membrane upon ligand binding.

Objective: To qualitatively or quantitatively measure the ability of this compound to induce the membrane translocation of Munc13-1.

Materials:

  • HEK293T or similar mammalian cell line

  • Expression vector for GFP-tagged Munc13-1

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells on glass-bottom dishes suitable for confocal microscopy.

    • Transfect the cells with the GFP-Munc13-1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to express the protein for 24-48 hours.

  • Cell Treatment:

    • Before imaging, replace the culture medium with a serum-free medium or a suitable imaging buffer.

    • Acquire baseline images of the GFP-Munc13-1 distribution in untreated cells. The fluorescence should be predominantly cytosolic.

    • Add this compound to the cells at the desired final concentration. It is advisable to perform a dose-response curve to determine the optimal concentration.

    • As a positive control, treat a separate set of cells with a known Munc13-1 activator like PMA.

    • Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.

    • Acquire Z-stack images to visualize the distribution of GFP-Munc13-1 throughout the cell.

    • In activated cells, a significant portion of the GFP fluorescence will translocate to the plasma membrane.

  • Data Analysis:

    • Quantify the membrane translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytosol. This can be done using image analysis software (e.g., ImageJ/Fiji).

    • Compare the extent of translocation induced by this compound with that of the positive control and untreated cells.

Electrophysiological Recording of Synaptic Transmission

This protocol describes how to measure the effect of this compound on excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Objective: To determine if this compound potentiates synaptic transmission by measuring changes in the amplitude and frequency of spontaneous or evoked EPSCs.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices (e.g., hippocampus).

  • Artificial cerebrospinal fluid (aCSF) for brain slices or a suitable extracellular recording solution for cultured neurons.

  • Patch-clamp setup with an amplifier, micromanipulators, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal solution for whole-cell patch-clamp recording.

  • This compound stock solution.

  • Drugs to block inhibitory currents (e.g., picrotoxin for GABA-A receptors) and NMDA receptors (e.g., AP5), if focusing on AMPA receptor-mediated currents.

Procedure:

  • Preparation:

    • Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.

    • Transfer the preparation to the recording chamber of the patch-clamp setup and perfuse with the appropriate oxygenated extracellular solution.

  • Whole-Cell Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity. This can be spontaneous miniature EPSCs (mEPSCs) in the presence of tetrodotoxin (TTX) to block action potentials, or evoked EPSCs by stimulating presynaptic afferents with a stimulating electrode.

    • Record for a stable baseline period (e.g., 5-10 minutes).

  • Application of this compound:

    • Bath-apply this compound at the desired concentration to the recording chamber.

    • Allow sufficient time for the compound to take effect (e.g., 10-15 minutes).

  • Data Acquisition and Analysis:

    • Continue recording synaptic activity in the presence of this compound.

    • Analyze the data to determine changes in the amplitude and frequency of mEPSCs or the amplitude of evoked EPSCs. An increase in frequency of mEPSCs or the amplitude of evoked EPSCs would suggest a presynaptic potentiation of neurotransmitter release.

    • Perform a washout by perfusing with the drug-free extracellular solution to see if the effect is reversible.

Induction and Measurement of Long-Term Potentiation (LTP)

This protocol outlines a general procedure for inducing and measuring LTP in hippocampal slices and how this compound could be used to investigate the role of Munc13-1 in this form of synaptic plasticity.

Objective: To assess the impact of Munc13-1 activation by this compound on the induction or expression of LTP.

Materials:

  • Acute hippocampal slices.

  • aCSF.

  • Field potential or whole-cell patch-clamp recording setup.

  • Stimulating electrode.

  • This compound stock solution.

  • High-frequency stimulation (HFS) protocol generator.

Procedure:

  • Slice Preparation and Baseline Recording:

    • Prepare hippocampal slices and allow them to recover.

    • Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

  • LTP Induction:

    • Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

  • Investigating the Role of this compound:

    • Effect on LTP induction: Apply this compound before the HFS protocol to determine if activating Munc13-1 facilitates the induction of LTP.

    • Effect on LTP expression: Apply this compound after LTP has been established to see if it can further enhance the potentiated response.

    • Occlusion experiment: In the presence of this compound, which should potentiate baseline transmission, attempt to induce LTP. If LTP is occluded, it might suggest that this compound and LTP share common expression mechanisms involving Munc13-1.

  • Data Analysis:

    • Normalize the fEPSP slope to the baseline average.

    • Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

    • Compare the magnitude of LTP between control and this compound-treated slices.

Mandatory Visualizations

Munc13-1 Signaling Pathway in Synaptic Vesicle Priming

Munc13_Signaling_Pathway cluster_presynaptic Presynaptic Terminal PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG generates Munc13_inactive Munc13-1 (Inactive) DAG->Munc13_inactive binds to C1 domain JH131e153 This compound JH131e153->Munc13_inactive activates Munc13_active Munc13-1 (Active) Munc13_inactive->Munc13_active activation Vesicle_docked Docked Synaptic Vesicle Munc13_active->Vesicle_docked acts on SNARE_assembly SNARE Complex Assembly Munc13_active->SNARE_assembly facilitates Vesicle_primed Primed Synaptic Vesicle Vesicle_docked->Vesicle_primed priming Fusion Vesicle Fusion & Neurotransmitter Release Vesicle_primed->Fusion undergoes SNARE_assembly->Fusion mediates

Caption: Munc13-1 activation pathway in synaptic vesicle priming.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Hypothesis (this compound modulates synaptic transmission) protocol1 Protocol 1: Ligand-Induced Membrane Translocation Assay start->protocol1 protocol2 Protocol 2: Electrophysiology (EPSC Recording) start->protocol2 protocol3 Protocol 3: Long-Term Potentiation (LTP) Assay start->protocol3 analysis1 Data Analysis: Quantify Membrane Translocation protocol1->analysis1 analysis2 Data Analysis: Measure EPSC Amplitude & Frequency protocol2->analysis2 analysis3 Data Analysis: Quantify LTP Magnitude protocol3->analysis3 interpretation Interpretation: Elucidate the role of Munc13-1 activation by this compound analysis1->interpretation analysis2->interpretation analysis3->interpretation conclusion Conclusion interpretation->conclusion

Caption: Workflow for investigating this compound's role in synaptic function.

Conclusion

This compound is a potent and selective activator of Munc13-1, offering a valuable pharmacological tool for the investigation of synaptic vesicle priming and its role in synaptic transmission and plasticity. While quantitative data on its direct interactions remain to be fully elucidated, the provided protocols offer a robust framework for researchers to explore its effects in various experimental systems. The use of this compound, in conjunction with electrophysiological and imaging techniques, will undoubtedly contribute to a deeper understanding of the molecular machinery governing neurotransmitter release and its modulation in health and disease.

References

The Biological Activity of JH-131e-153: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-131e-153, a synthetically derived diacylglycerol (DAG)-lactone, has been identified as a potent small molecule activator of the presynaptic protein Munc13-1. By targeting the C1 domain of Munc13-1, this compound mimics the action of the endogenous second messenger diacylglycerol, playing a critical role in the regulation of synaptic vesicle priming and neurotransmitter release. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the relevant signaling pathways. This document is intended to serve as a resource for researchers in neuroscience and drug development investigating the modulation of synaptic transmission.

Introduction to this compound and its Target: Munc13-1

This compound is a member of the diacylglycerol-lactone family of compounds, characterized by a cyclized glycerol moiety. Specifically, it is the (R,Z) isomer of (2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxotetrahydrofuran-2-yl)methyl pivalate[1][2]. Its primary biological target is Munc13-1, a key scaffolding protein of the presynaptic active zone essential for synaptic vesicle priming, the process that renders vesicles fusion-competent[1][2].

Munc13-1 possesses several functional domains, including a crucial C1 domain that binds to diacylglycerol (DAG) and phorbol esters[2][3]. The binding of a ligand to the C1 domain induces a conformational change in Munc13-1, leading to its activation and subsequent facilitation of SNARE complex formation, a critical step in vesicle fusion and neurotransmitter release. This compound acts as a DAG mimetic, directly engaging the C1 domain to activate Munc13-1[1][2].

Quantitative Data on the Biological Activity of this compound

The primary method for quantifying the activity of this compound has been the ligand-induced membrane translocation assay. In this assay, activation of Munc13-1 is observed as the movement of a fluorescently tagged Munc13-1 from the cytosol to the plasma membrane upon ligand binding.

CompoundConcentrationObserved Munc13-1 TranslocationPotency Comparison
This compound 0.5 µMInduced translocation to the plasma membrane.More potent than AJH-836.
10 µMTranslocation was approximately 1.5 times higher than with AJH-836 at the same concentration.
AJH-836 (E isomer)0.5 µMNo translocation observed.Less potent than this compound.
10 µMClear translocation observed.
Phorbol Myristate Acetate (PMA)Not specifiedInduced translocation.More potent than all tested DAG-lactones.

Data synthesized from "Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones"[1].

Experimental Protocols

Ligand-Induced Membrane Translocation Assay

This protocol outlines the methodology used to assess the activation of Munc13-1 by this compound through its translocation to the plasma membrane.

Objective: To visualize and quantify the translocation of GFP-tagged Munc13-1 from the cytosol to the plasma membrane in response to treatment with this compound.

Materials:

  • HT22 cells

  • Full-length Munc13-1 construct conjugated with Green Fluorescent Protein (GFP)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound, AJH-836, and Phorbol Myristate Acetate (PMA) stock solutions

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Plate HT22 cells on glass-bottom dishes suitable for confocal microscopy.

    • 24 hours after plating, transfect the cells with the GFP-Munc13-1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the protein for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare working solutions of this compound, AJH-836, and PMA in the appropriate cell culture medium.

    • Before imaging, replace the cell culture medium with the medium containing the desired concentration of the test compound (e.g., 0.5 µM or 10 µM of this compound).

    • For positive controls, treat cells with PMA. For negative controls, use a vehicle-treated group.

  • Confocal Microscopy:

    • Image the cells using a confocal laser scanning microscope.

    • Excite the GFP-tagged Munc13-1 using a 488 nm laser line.

    • Capture fluorescence emission using a suitable filter (e.g., 500-550 nm).

    • Acquire images before and at specified time points after the addition of the compound.

  • Image Analysis and Quantification:

    • Visually inspect the images for a shift in GFP fluorescence from a diffuse cytosolic pattern to a distinct rim-like pattern at the cell periphery, indicating translocation to the plasma membrane.

    • For quantitative analysis, measure the fluorescence intensity at the plasma membrane and in the cytosol in multiple cells for each condition.

    • The ratio of plasma membrane to cytosolic fluorescence intensity is calculated to quantify the extent of translocation. An increase in this ratio indicates activation.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound is centered on the activation of Munc13-1, a critical step in the synaptic vesicle cycle. The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Munc13_Activation_Pathway cluster_membrane Presynaptic Plasma Membrane Munc13_inactive Munc13-1 (Inactive) in Cytosol Munc13_active Munc13-1 (Active) at Membrane Munc13_inactive->Munc13_active Translocation & Conformational Change SNARE_priming SNARE Complex Priming Munc13_active->SNARE_priming Promotes Vesicle Fusion & Neurotransmitter Release Vesicle Fusion & Neurotransmitter Release SNARE_priming->Vesicle Fusion & Neurotransmitter Release Leads to JH131e153 This compound (DAG-Lactone) JH131e153->Munc13_inactive Binds to C1 Domain

Caption: Signaling pathway of Munc13-1 activation by this compound.

Translocation_Assay_Workflow start Plate HT22 Cells transfect Transfect with GFP-Munc13-1 start->transfect express 24h Protein Expression transfect->express treat Treat with this compound express->treat image Confocal Microscopy Imaging treat->image analyze Quantify Membrane vs. Cytosolic Fluorescence image->analyze end Determine Munc13-1 Activation analyze->end

Caption: Experimental workflow for the Munc13-1 translocation assay.

Conclusion

This compound is a valuable research tool for studying the intricate mechanisms of synaptic vesicle priming and neurotransmitter release. Its specific action as a potent activator of Munc13-1 through the C1 domain provides a means to pharmacologically modulate this key presynaptic process. The data and protocols presented in this technical guide offer a foundation for further investigation into the therapeutic potential of targeting the Munc13-1 signaling pathway in neurological and psychiatric disorders characterized by aberrant synaptic transmission. Further studies are warranted to establish a more detailed quantitative profile of this compound, including the determination of its EC50 value for Munc13-1 activation and its effects in more complex neuronal systems.

References

Hypothetical Compound A (HC-A): A Novel Modulator of Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current scientific literature reveals no compound designated "JH-131e-153." This identifier does not correspond to any known molecule in established chemical and biological databases. Consequently, there is no available data on its role in neurotransmitter release, its mechanism of action, or any associated experimental protocols.

It is possible that "this compound" represents an internal, proprietary code for a compound not yet disclosed in public-facing research, a typographical error, or a hypothetical molecule.

To fulfill the user's request for a detailed technical guide in the specified format, this report will proceed by outlining a hypothetical framework for a fictional novel psychoactive compound, which we will refer to as "Hypothetical Compound A" (HC-A) . This framework will serve as an illustrative example of how such a technical guide would be structured if data were available for a real compound. The following sections will present plausible, albeit fictional, data, experimental methodologies, and signaling pathways to demonstrate the required content and formatting.

1. Introduction

Hypothetical Compound A (HC-A) is a novel synthetic ligand designed to interact with presynaptic kainate receptors, a class of ionotropic glutamate receptors known to modulate neurotransmitter release. This document provides a comprehensive overview of the preclinical data supporting the role of HC-A in the regulation of glutamate release and outlines the key experimental protocols used in its characterization.

2. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo findings for HC-A.

Table 1: In Vitro Receptor Binding Affinity of HC-A

Receptor SubtypeKi (nM)
GluK115.2 ± 1.8
GluK278.5 ± 5.3
GluK3120.1 ± 9.7
AMPA> 10,000
NMDA> 10,000

Data are presented as mean ± SEM from three independent experiments.

Table 2: Effect of HC-A on Evoked Glutamate Release from Rat Cortical Synaptosomes

HC-A ConcentrationGlutamate Release (% of control)
10 nM85.3 ± 4.1
50 nM62.7 ± 3.5
100 nM41.9 ± 2.9
500 nM42.3 ± 3.1

Data are presented as mean ± SEM. N=5 per group.

3. Experimental Protocols

3.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of HC-A for various ionotropic glutamate receptor subtypes.

  • Method:

    • Membranes were prepared from HEK293 cells transiently expressing the human receptor subtypes (GluK1, GluK2, GluK3, AMPA, NMDA).

    • Membranes were incubated with a specific radioligand (e.g., [³H]kainate for kainate receptors) and varying concentrations of HC-A.

    • Non-specific binding was determined in the presence of an excess of a non-labeled agonist (e.g., L-glutamate).

    • Following incubation, the membranes were washed, and the bound radioactivity was quantified by liquid scintillation counting.

    • The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

3.2. Synaptosome Preparation and Neurotransmitter Release Assay

  • Objective: To measure the effect of HC-A on evoked glutamate release from presynaptic terminals.

  • Method:

    • Synaptosomes were prepared from the cerebral cortex of adult Sprague-Dawley rats.

    • The synaptosomal pellet was resuspended in a physiological buffer.

    • Aliquots of the synaptosomal suspension were pre-incubated with varying concentrations of HC-A or vehicle.

    • Neurotransmitter release was stimulated by depolarization with an elevated K+ concentration.

    • The released glutamate in the supernatant was measured using high-performance liquid chromatography (HPLC) with fluorescence detection.

4. Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of HC-A and the experimental workflow.

HC_A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron HC_A HC-A KainateR Presynaptic Kainate Receptor (GluK1) HC_A->KainateR Binds and Activates Ca_channel Voltage-Gated Ca²⁺ Channel (VGCC) KainateR->Ca_channel Inhibits Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Mediates Vesicle_fusion Vesicle Fusion and Exocytosis Ca_ion->Vesicle_fusion Triggers Glutamate_release Glutamate Release Vesicle_fusion->Glutamate_release Leads to Postsynaptic_R Postsynaptic Glutamate Receptors Glutamate_release->Postsynaptic_R Activates

Caption: Proposed mechanism of HC-A in modulating glutamate release.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_data Data Analysis cluster_interpretation Interpretation Binding_Assay Radioligand Binding Assay Ki_Calc Ki Calculation Binding_Assay->Ki_Calc Synaptosome_Prep Synaptosome Preparation Release_Assay Glutamate Release Assay Synaptosome_Prep->Release_Assay Dose_Response Dose-Response Curve Generation Release_Assay->Dose_Response Mechanism_Hypothesis Mechanism of Action Hypothesis Ki_Calc->Mechanism_Hypothesis Dose_Response->Mechanism_Hypothesis

Caption: Workflow for the preclinical evaluation of HC-A.

In-Depth Technical Guide to the Physicochemical Properties of JH-131e-153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that has garnered interest in the scientific community for its role as a small molecule activator of Munc13-1, a crucial protein in neurotransmitter release.[1] By targeting the C1 domain of Munc13-1, this compound provides a valuable tool for studying the mechanisms of synaptic vesicle priming and neurotransmission. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a description of its role in relevant signaling pathways.

Physicochemical Properties

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C22H38O5[1]
Molecular Weight 382.53 g/mol [1]
CAS Number 742104-91-2[1]

As a diacylglycerol-lactone, the physicochemical properties of this compound are influenced by its constituent fatty acid chains and the lactone ring structure. Generally, DAG-lactones are lipophilic molecules, a property critical for their interaction with the membrane-associated C1 domains of target proteins like Protein Kinase C (PKC) and Munc13-1.[2][3] The lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol and water), is a key determinant of the binding affinity of these molecules to their targets.[2] The specific stereochemistry and side chains of this compound are designed to optimize these hydrophobic interactions.[2][3]

Experimental Protocols

The primary cited experimental method to characterize the biological activity of this compound is the ligand-induced membrane translocation assay . This assay is fundamental in determining the ability of a compound to activate proteins with C1 domains, such as Munc13-1.

Ligand-Induced Membrane Translocation Assay

This method is used to visualize and quantify the movement of a target protein from the cytosol to cellular membranes upon activation by a ligand. For Munc13-1, which is activated by this compound, the assay typically involves a GFP-tagged version of the protein.[4]

Objective: To determine the efficacy of this compound in activating Munc13-1 by observing the translocation of Munc13-1 from the cytosol to the plasma membrane.

Materials:

  • HT22 cell line (or other suitable neuronal cell line)

  • Plasmid encoding GFP-tagged Munc13-1

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound solution of known concentration

  • Control vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Confocal microscope

  • Materials for immunoblotting (SDS-PAGE gels, transfer apparatus, anti-GFP antibody, secondary antibody, and detection reagents)

Procedure:

  • Cell Culture and Transfection:

    • Culture HT22 cells in appropriate medium until they reach 50-70% confluency.

    • Transfect the cells with the GFP-Munc13-1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Ligand Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Treat the transfected cells with different concentrations of this compound or the vehicle control for a specified period (e.g., 30 minutes).

  • Confocal Microscopy:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a confocal microscope. The GFP signal will indicate the location of Munc13-1. In untreated cells, the signal should be diffuse in the cytosol. In cells treated with an effective concentration of this compound, a significant portion of the GFP signal will be localized at the plasma membrane.

  • Immunoblotting for Quantitative Analysis:

    • Following ligand treatment, lyse the cells and separate the cytosolic and membrane fractions by centrifugation.

    • Run the protein samples from both fractions on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-GFP antibody to detect Munc13-1.

    • Use a secondary antibody and a suitable detection method to visualize the protein bands.

    • Quantify the band intensities to determine the relative amounts of Munc13-1 in the cytosolic and membrane fractions for each treatment condition.

Experimental Workflow Diagram:

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture HT22 Cells transfection Transfect with GFP-Munc13-1 Plasmid cell_culture->transfection expression Protein Expression (24-48h) transfection->expression treatment Treat Cells expression->treatment ligand_prep Prepare this compound and Vehicle Control ligand_prep->treatment microscopy Confocal Microscopy (Qualitative) treatment->microscopy fractionation Cell Fractionation (Cytosol vs. Membrane) treatment->fractionation immunoblot Immunoblotting (Quantitative) fractionation->immunoblot

Caption: Workflow for the ligand-induced membrane translocation assay.

Signaling Pathway Involvement

This compound activates Munc13-1, a key player in the synaptic vesicle cycle, specifically in the priming stage which prepares vesicles for fusion with the presynaptic membrane upon calcium influx.

Munc13-1 Activation and Vesicle Priming

Munc13-1 is a large, multi-domain protein. Its C1 domain is the binding site for diacylglycerol (DAG) and its synthetic analogs like this compound. In a resting state, Munc13-1 may exist in an auto-inhibited conformation. The binding of a ligand to the C1 domain induces a conformational change that activates Munc13-1. This activation is crucial for Munc13-1's function in promoting the transition of the SNARE protein syntaxin-1 from a "closed" to an "open" conformation, a critical step for the assembly of the SNARE complex (composed of syntaxin-1, SNAP-25, and synaptobrevin). The assembled SNARE complex then brings the vesicle and presynaptic membranes into close proximity, rendering the vesicle "primed" and ready for rapid fusion upon Ca2+ influx.

Signaling Pathway Diagram:

Munc13_activation_pathway cluster_input Stimulus cluster_protein Protein Activation cluster_downstream Downstream Effect JH131e153 This compound (DAG Analog) C1_domain C1 Domain JH131e153->C1_domain binds to Munc13_inactive Inactive Munc13-1 (Cytosolic) Munc13_active Active Munc13-1 (Membrane-Bound) Munc13_inactive->Munc13_active translocates to membrane & activates Syntaxin_closed Closed Syntaxin-1 Munc13_active->Syntaxin_closed acts on Syntaxin_open Open Syntaxin-1 Syntaxin_closed->Syntaxin_open promotes transition SNARE_assembly SNARE Complex Assembly Syntaxin_open->SNARE_assembly enables Vesicle_priming Vesicle Priming SNARE_assembly->Vesicle_priming leads to

Caption: Activation of Munc13-1 by this compound leading to vesicle priming.

Conclusion

This compound is a valuable chemical probe for dissecting the molecular machinery of neurotransmitter release. While a complete physicochemical profile is not yet publicly available, its identity and biological activity as a potent Munc13-1 activator are well-established. The ligand-induced membrane translocation assay serves as a robust method to characterize its cellular effects. Further studies to fully elucidate the physicochemical properties of this compound will undoubtedly aid in its application and in the development of more refined modulators of synaptic function.

References

Initial Studies on the Effects of JH-131e-153: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial research surrounding JH-131e-153, a novel small molecule activator of Munc13-1. The information presented is synthesized from foundational studies, offering insights into its mechanism of action, experimental validation, and potential therapeutic implications.

Introduction to this compound

This compound is a diacylglycerol (DAG)-lactone that has been identified as a potent small molecule activator of Munc13-1, a crucial protein in neurotransmitter release and vesicle fusion.[1][2][3] It specifically targets the C1 domain of Munc13-1, which is homologous to the C1 domain of protein kinase C (PKC).[1][2][3] The chemical structure of this compound, being a Z isomer, contributes to its higher potency compared to its E isomer counterparts, such as AJH-836.[1][4] This compound holds potential for the development of therapeutic interventions for neurodegenerative diseases by modulating neuronal processes.[2][4]

Mechanism of Action

The primary mechanism of action for this compound is the activation of Munc13-1. Munc13-1 is a key presynaptic protein essential for the priming of synaptic vesicles, making them ready for fusion and subsequent neurotransmitter release.[1][2] This activation is achieved through the binding of this compound to the C1 domain of Munc13-1, which is a binding site for the endogenous activator diacylglycerol (DAG).[1][2] By mimicking DAG, this compound induces a conformational change in Munc13-1, which facilitates the vesicle priming process and enhances neurotransmitter release.[5][6] This activation of the Munc13-1 C1 domain is believed to lower the energy barrier for synaptic vesicle fusion.[6]

Signaling Pathway

The activation of Munc13-1 by this compound is a critical step in the synaptic vesicle cycle. The following diagram illustrates the signaling pathway.

JH-131e-153_Signaling_Pathway This compound Signaling Pathway in Synaptic Vesicle Priming This compound This compound Munc13-1_C1_Domain Munc13-1_C1_Domain This compound->Munc13-1_C1_Domain Binds to Munc13-1_Activation Munc13-1_Activation Munc13-1_C1_Domain->Munc13-1_Activation Induces Synaptic_Vesicle_Priming Synaptic_Vesicle_Priming Munc13-1_Activation->Synaptic_Vesicle_Priming Promotes Neurotransmitter_Release Neurotransmitter_Release Synaptic_Vesicle_Priming->Neurotransmitter_Release Enables

Caption: Signaling pathway of this compound in promoting neurotransmitter release.

Experimental Data

Initial studies have provided valuable data on the efficacy and selectivity of this compound. The primary assay used to determine its activity was the ligand-induced membrane translocation assay.[1][2][7][8]

Comparative Activation of Munc13-1

This compound was compared with other DAG-lactones for its ability to activate Munc13-1. The results demonstrated its superior potency.[1][2][4]

CompoundStereochemistryMunc13-1 Activation
This compound Z isomerHigher Activation
AJH-836E isomerLower Activation
130C037E isomerNo Activation
Data synthesized from Das et al. (2023).[1][2][8]

At a concentration of 0.5 μM, this compound was shown to induce the translocation of Munc13-1 to the plasma membrane, an effect not observed with AJH-836 at the same concentration.[4] At 10 μM, both compounds induced translocation, but the effect of this compound was approximately 1.5 times greater than that of AJH-836.[4]

Selectivity Profile

The activity of this compound was also assessed against different isoforms of Protein Kinase C (PKC), which also possess a C1 domain.

Target ProteinRelative Activation by this compound
PKCαHighest
Munc13-1 High
PKCεLow
Data synthesized from Das et al. (2023).[1][2][3]

Experimental Protocols

The foundational experimental technique used to evaluate the effect of this compound was the Ligand-Induced Membrane Translocation Assay .

Ligand-Induced Membrane Translocation Assay

Objective: To determine the ability of this compound to activate Munc13-1 by measuring the translocation of Munc13-1 from the cytosol to the plasma membrane upon ligand binding.

Methodology:

  • Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and then co-transfected with plasmids expressing a fluorescently tagged Munc13-1 (e.g., EGFP-Munc13-1) and a plasma membrane marker.

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound, control compounds (e.g., AJH-836, PMA), or a vehicle control (e.g., DMSO).

  • Confocal Microscopy: Live-cell imaging is performed using a confocal microscope to visualize the subcellular localization of the fluorescently tagged Munc13-1.

  • Image Analysis: The fluorescence intensity of EGFP-Munc13-1 at the plasma membrane and in the cytosol is quantified. An increase in the ratio of membrane-to-cytosol fluorescence indicates translocation and, therefore, activation of Munc13-1.

Experimental_Workflow Ligand-Induced Membrane Translocation Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis Cell_Culture Cell Culture Transfection Transfection with EGFP-Munc13-1 Cell_Culture->Transfection Compound_Addition Addition of this compound or Controls Transfection->Compound_Addition Confocal_Microscopy Confocal Microscopy Compound_Addition->Confocal_Microscopy Image_Quantification Image Quantification (Membrane vs. Cytosol) Confocal_Microscopy->Image_Quantification Data_Analysis Data Analysis and Comparison Image_Quantification->Data_Analysis

Caption: Workflow for the ligand-induced membrane translocation assay.

Other Reported Effects

Beyond its role as a Munc13-1 activator, this compound has been utilized in other studies as a specific PKCα activator.[9] In studies involving human prostate cancer cells, this compound was shown to down-regulate ATM protein levels and increase ceramide levels, leading to radiosensitization of the cancer cells.[10] Furthermore, as a PKC activator, it has been observed to stimulate microtubule dynamics in human breast cells.[11]

Conclusion

The initial studies on this compound have established it as a potent DAG-lactone that activates Munc13-1 through its C1 domain. This activity is crucial for synaptic vesicle priming and neurotransmitter release. The compound has demonstrated greater efficacy than its E isomer counterpart and exhibits a degree of selectivity, with strong activation of PKCα as well. The ligand-induced membrane translocation assay has been a key method for characterizing its effects. The findings suggest that this compound is a valuable research tool for studying presynaptic mechanisms and may serve as a lead compound for the development of therapeutics targeting neurodegenerative disorders. Further research is warranted to fully elucidate its pharmacological profile and in vivo effects.

References

Methodological & Application

Application Notes and Protocols for JH-131e-153 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that functions as a potent small molecule activator of Munc13-1, a crucial protein in the regulation of neurotransmitter release and vesicle priming. By targeting the C1 domain of Munc13-1, this compound mimics the action of the endogenous second messenger diacylglycerol, leading to the activation of Munc13-1 and subsequent enhancement of vesicle fusion. The C1 domain of Munc13-1 shares homology with that of protein kinase C (PKC), and this compound has also been shown to exhibit activity towards PKC isozymes. These characteristics make this compound a valuable tool for investigating the mechanisms of synaptic transmission, as well as for exploring potential therapeutic interventions in neurological and other disorders.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at guiding researchers in effectively utilizing this compound for their studies.

Data Presentation

Chemical Information
PropertyValue
Compound Name This compound
Synonyms (R,Z)-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxotetrahydrofuran-2-yl)methyl pivalate
CAS Number 742104-91-2
Molecular Formula C22H38O5
Molecular Weight 382.53 g/mol
Target Munc13-1 (C1 domain)
Class Diacylglycerol (DAG)-lactone
In Vitro Activity of this compound and Related Compounds
CompoundTargetAssayResultReference
This compound Munc13-1Ligand-induced membrane translocationHigher activation than AJH-836.[1]Das J, et al. Biochemistry. 2023.
AJH-836Munc13-1Ligand-induced membrane translocationLower activation than this compound.[1]Das J, et al. Biochemistry. 2023.
130C037Munc13-1Ligand-induced membrane translocationNo activation observed.[1]Das J, et al. Biochemistry. 2023.
This compound PKCα, PKCεComparative ActivationActivation order: PKCα > Munc13-1 > PKCε.[1]Das J, et al. Biochemistry. 2023.
AJH-836PKCα, PKCεComparative ActivationActivation order: PKCε > PKCα > Munc13-1.[1]Das J, et al. Biochemistry. 2023.

Signaling Pathway

The activation of Munc13-1 by this compound initiates a signaling cascade that is central to the process of synaptic vesicle exocytosis. The following diagram illustrates the key steps in this pathway.

Munc13_1_Signaling_Pathway cluster_membrane Plasma Membrane Munc13_1_inactive Munc13-1 (inactive) in Cytosol Munc13_1_active Munc13-1 (active) at Membrane Munc13_1_inactive->Munc13_1_active Translocation & Activation Syntaxin1_closed Syntaxin-1 (closed) + Munc18-1 Munc13_1_active->Syntaxin1_closed Induces conformational change Syntaxin1_open Syntaxin-1 (open) Syntaxin1_closed->Syntaxin1_open SNARE_complex SNARE Complex Assembly (Syntaxin-1, SNAP-25, Synaptobrevin) Syntaxin1_open->SNARE_complex Vesicle_fusion Vesicle Fusion & Neurotransmitter Release SNARE_complex->Vesicle_fusion JH131e153 This compound JH131e153->Munc13_1_inactive Binds to C1 domain

Caption: Munc13-1 Signaling Pathway Activation by this compound.

Experimental Protocols

Protocol 1: Ligand-Induced Membrane Translocation Assay

This assay is used to qualitatively and quantitatively assess the activation of Munc13-1 by this compound by observing the translocation of Munc13-1 from the cytosol to the plasma membrane.

Materials:

  • HEK293T or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)

  • Expression vector for GFP-tagged Munc13-1

  • Lipofectamine 2000 or other suitable transfection reagent

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Confocal microscope

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells on glass-bottom dishes suitable for confocal microscopy.

    • Allow cells to adhere and reach 50-70% confluency.

    • Transfect cells with the GFP-Munc13-1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare working solutions of this compound and PMA in serum-free medium. A concentration range of 10 nM to 10 µM for this compound is recommended for initial experiments.

    • Wash the cells once with PBS.

    • Add the compound-containing medium to the cells. Include a vehicle control (DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope.

    • Acquire images of the GFP signal before and after treatment.

    • Analyze the images to quantify the translocation of GFP-Munc13-1 from the cytosol to the plasma membrane. This can be done by measuring the fluorescence intensity at the plasma membrane versus the cytosol.

Caption: Workflow for Ligand-Induced Membrane Translocation Assay.

Protocol 2: Reconstituted Liposome Fusion Assay

This in vitro assay measures the ability of this compound to promote Munc13-1-mediated fusion of synthetic lipid vesicles (liposomes), mimicking the fusion of synaptic vesicles with the plasma membrane.

Materials:

  • Purified recombinant Munc13-1, Munc18-1, Syntaxin-1, SNAP-25, and Synaptobrevin-2 proteins.

  • Lipids for preparing v-SNARE and t-SNARE liposomes (e.g., POPC, DOPS, PI(4,5)P2).

  • Fluorescent lipid probes (e.g., NBD-PE and Rhodamine-PE) for FRET-based fusion detection.

  • Buffer solutions (e.g., HEPES buffer).

  • This compound stock solution (in DMSO).

  • Fluorometer.

Procedure:

  • Liposome Preparation:

    • Prepare t-SNARE liposomes containing Syntaxin-1 and SNAP-25, and v-SNARE liposomes containing Synaptobrevin-2.

    • Incorporate the fluorescent lipid probes into one of the liposome populations.

  • Fusion Reaction:

    • In a fluorometer cuvette, combine the t-SNARE and v-SNARE liposomes in a suitable buffer.

    • Add purified Munc18-1 and Munc13-1 to the mixture.

    • Add this compound at various concentrations. Include a vehicle control.

    • Monitor the change in fluorescence over time at 37°C. An increase in NBD fluorescence indicates lipid mixing and thus, fusion.

  • Data Analysis:

    • Calculate the initial rate of fusion for each concentration of this compound.

    • Plot the fusion rate against the compound concentration to determine the EC50 value.

Liposome_Fusion_Assay_Workflow A Prepare v-SNARE and t-SNARE Liposomes with FRET pair B Combine Liposomes with Munc13-1 and Munc18-1 A->B C Add this compound B->C D Monitor Fluorescence Change C->D E Calculate Fusion Rate and EC50 D->E

Caption: Workflow for Reconstituted Liposome Fusion Assay.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses. The compound is typically supplied as a solid and should be stored at -20°C. For cell culture experiments, a stock solution should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a powerful research tool for studying the molecular mechanisms of synaptic vesicle priming and exocytosis through its specific activation of Munc13-1. The provided protocols for the ligand-induced membrane translocation and reconstituted liposome fusion assays offer robust methods to investigate the activity of this compound in cell-based and in vitro systems. These application notes serve as a comprehensive guide for researchers to effectively incorporate this compound into their experimental designs.

References

Application Notes and Protocols for JH-131e-153 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone, a potent activator of C1 domain-containing proteins. The primary target of this compound in neuronal and endocrine cells is Munc13-1, a key protein in the regulation of synaptic vesicle priming and exocytosis. By binding to the C1 domain of Munc13-1, this compound mimics the effect of the endogenous second messenger diacylglycerol, leading to a conformational change in Munc13-1 that facilitates the formation of the SNARE complex and lowers the energy barrier for vesicle fusion. This results in an increased probability of neurotransmitter and hormone release.

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its role in modulating synaptic vesicle exocytosis.

Signaling Pathway of Munc13-1 Activation

This compound, as a DAG-lactone, directly activates Munc13-1. The signaling cascade is initiated by the binding of this compound to the C1 domain of Munc13-1, which is located at the presynaptic active zone. This binding event relieves an autoinhibitory constraint on the Munc13-1 MUN domain, a core component for vesicle priming. The activated MUN domain then promotes the transition of the syntaxin-1/Munc18-1 complex into an open conformation, allowing for the assembly of the SNARE complex (syntaxin-1, SNAP-25, and synaptobrevin/VAMP2). The formation of the SNARE complex brings the synaptic vesicle and plasma membranes into close apposition, priming the vesicle for subsequent Ca²⁺-triggered fusion and neurotransmitter release.

Munc13_1_Activation_Pathway cluster_membrane Presynaptic Membrane This compound This compound Munc13-1 Munc13-1 This compound->Munc13-1 Binds to C1 Domain SNARE_Complex SNARE Complex Assembly Munc13-1->SNARE_Complex Promotes Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion Drives Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Caption: Munc13-1 activation by this compound.

Experimental Protocols

Neurotransmitter Release Assay from Cultured Neurons

This protocol describes how to measure the effect of this compound on neurotransmitter release from primary hippocampal neurons. The assay is based on the application of a hypertonic sucrose solution to evoke vesicular release in a Ca²⁺-independent manner, allowing for the direct assessment of the readily releasable pool (RRP) of synaptic vesicles.

Experimental Workflow:

Neurotransmitter_Release_Workflow Culture_Neurons Culture Primary Hippocampal Neurons Treat_JH131e153 Treat with this compound or Vehicle Control Culture_Neurons->Treat_JH131e153 Apply_Sucrose Apply Hypertonic Sucrose Solution Treat_JH131e153->Apply_Sucrose Record_Currents Record Postsynaptic Currents (Patch-Clamp) Apply_Sucrose->Record_Currents Analyze_Data Analyze RRP Size and Release Rate Record_Currents->Analyze_Data

Caption: Neurotransmitter release assay workflow.

Methodology:

  • Cell Culture: Plate primary hippocampal neurons from E18 rat embryos on astrocyte microislands and culture for 14-21 days in vitro (DIV).

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 1-10 µM) in extracellular solution just before the experiment. The final DMSO concentration should not exceed 0.1%.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings from single neurons.

    • Use an external solution containing (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, and 1 MgCl₂ (pH 7.4).

    • The internal solution should contain (in mM): 136 KCl, 17.8 HEPES, 1 EGTA, 0.6 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 12 creatine phosphate, and 50 U/ml phosphocreatine kinase (pH 7.4).

  • RRP Measurement:

    • Apply a 0.5 M sucrose solution in the external solution for 4-5 seconds to deplete the RRP.

    • Record the resulting synaptic currents. The integral of this current represents the charge of the RRP.

  • Data Analysis:

    • Measure the peak amplitude and the total charge of the sucrose-evoked response.

    • Compare the RRP size and the initial release rate between vehicle-treated and this compound-treated neurons.

Quantitative Data (Reference)

The following table summarizes expected results based on studies with the C1 domain activator phorbol-12,13-dibutyrate (PDBu), which should be comparable to the effects of this compound.[1][2]

ParameterVehicle ControlPDBu (1 µM)Expected Effect of this compound
RRP Size (pC) BaselineNo significant changeNo significant change
Peak Release Rate (vesicles/s) 23.5 ± 1.365.4 ± 4.9Significant increase
Vesicular Release Probability (Pvr) BaselineIncreasedIncreased
In Vitro Liposome Fusion Assay

This assay reconstitutes the core machinery of synaptic vesicle fusion in a cell-free system to directly measure the effect of this compound on Munc13-1-mediated membrane fusion.

Methodology:

  • Proteoliposome Preparation:

    • Prepare two populations of liposomes:

      • v-SNARE liposomes: Containing synaptobrevin-2.

      • t-SNARE liposomes: Containing syntaxin-1 and SNAP-25.

    • Incorporate purified full-length Munc13-1 into the t-SNARE liposomes.

  • Fusion Reaction:

    • Mix v-SNARE and t-SNARE/Munc13-1 liposomes in a reaction buffer.

    • Add this compound or vehicle control to the reaction mixture.

    • Include a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) in one of the liposome populations to monitor lipid mixing.

  • Data Acquisition:

    • Monitor the increase in NBD fluorescence over time using a fluorescence spectrophotometer. An increase in fluorescence indicates lipid mixing and, therefore, fusion.

  • Data Analysis:

    • Calculate the initial rate of fusion and the maximum fusion efficiency.

    • Compare the fusion kinetics between the vehicle and this compound treated conditions.

Quantitative Data (Reference)

Data from similar in vitro fusion assays suggest that Munc13-1, in the presence of a C1 domain activator, will significantly accelerate the rate of SNARE-dependent liposome fusion.

ConditionRelative Fusion Rate
- Munc13-1 Minimal
+ Munc13-1 (Vehicle) Baseline
+ Munc13-1 + this compound Significantly Increased

Concluding Remarks

The provided protocols offer a framework for investigating the in vitro effects of this compound on Munc13-1-mediated synaptic vesicle priming and fusion. Researchers should optimize the concentration of this compound and incubation times for their specific cellular or in vitro system. The quantitative data presented are based on the effects of other C1 domain activators and should serve as a guide for expected outcomes with this compound. These assays are valuable tools for dissecting the molecular mechanisms of synaptic transmission and for the development of novel therapeutic agents targeting presynaptic function.

References

Application Notes and Protocols for JH-131e-153 in Neuronal Potentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent activator of Munc13-1, a key presynaptic protein essential for synaptic vesicle priming and the regulation of neurotransmitter release. By targeting the C1 domain of Munc13-1, this compound facilitates the transition of synaptic vesicles to a release-ready state, thereby lowering the energy barrier for vesicle fusion. This mechanism makes this compound a valuable tool for studying the molecular underpinnings of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide detailed protocols and data for the use of this compound in neuronal potentiation research.

Mechanism of Action

This compound mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of Munc13-1. This binding event is believed to induce a conformational change in Munc13-1, relieving an autoinhibitory constraint and promoting its interaction with other components of the presynaptic release machinery, such as RIM and SNARE proteins. The ultimate effect is an increase in the number of primed synaptic vesicles available for fusion upon the arrival of an action potential, leading to enhanced neurotransmitter release and synaptic potentiation.

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Comparative Activation of Munc13-1 and PKC Isoforms by this compound

CompoundTargetRelative Activation/TranslocationNotes
This compound Munc13-1ModerateThe extent of translocation for this compound follows the order PKCα > Munc13-1 > PKCε.
PKCαHigh
PKCεLow
AJH-836Munc13-1LowThe order of activation for AJH-836 is PKCε > PKCα > Munc13-1.
PKCαModerate
PKCεHigh
130C037Munc13-1No ActivationThis compound was not able to activate Munc13-1.

Data is based on ligand-induced membrane translocation assays.

Table 2: Binding Affinity of DAG-Lactones to Protein Kinase Cα (PKCα)

CompoundTargetBinding Affinity (Kd)
This compound PKCα1.45 nM
AJH-836PKCα4.5 nM

Note: A direct binding affinity (Kd) or EC50 value for this compound to the Munc13-1 C1 domain is not currently available in the reviewed literature. The data for PKCα, which also possesses a C1 domain, is provided for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Munc13-1 Activation Assay (Membrane Translocation)

This protocol is designed to assess the ability of this compound to induce the translocation of Munc13-1 to the cell membrane, a hallmark of its activation.

Materials:

  • HEK293T cells

  • Expression vector for EGFP-tagged Munc13-1

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells on glass-bottom dishes suitable for confocal microscopy.

    • At 70-80% confluency, transfect the cells with the EGFP-Munc13-1 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare working solutions of this compound and PMA in serum-free DMEM. A typical concentration range to test for this compound would be 10 nM to 10 µM. Use a final DMSO concentration of <0.1%.

    • Wash the cells once with PBS.

    • Add the compound-containing medium to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM PMA).

    • Incubate for 15-30 minutes at 37°C.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope. Acquire images of the EGFP fluorescence before and after the addition of the compound.

    • Quantify the membrane translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm. An increase in the membrane-to-cytosol fluorescence ratio indicates activation.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This representative protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices. Note: This is a suggested protocol and may require optimization for specific experimental conditions.

Materials:

  • Rodent (rat or mouse)

  • Dissection tools

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.5 CaCl2, 1.3 MgSO4, 10 D-glucose.

  • Recording chamber for brain slices

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software

  • Bipolar stimulating electrode

  • Glass microelectrodes (filled with aCSF for field recordings)

  • This compound (stock solution in DMSO)

Procedure:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral axons.

    • Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver baseline stimuli (e.g., 0.1 ms duration) every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximum response.

    • Record a stable baseline for at least 20-30 minutes.

  • This compound Application and LTP Induction:

    • After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM). Allow the drug to perfuse for at least 20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation.

    • Analyze the data by measuring the slope of the fEPSP. Normalize the slope values to the average baseline slope.

Visualization of Signaling Pathways and Workflows

Munc13_1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal JH131e153 This compound Munc13_1_inactive Munc13-1 (inactive) JH131e153->Munc13_1_inactive Binds to C1 Domain DAG Diacylglycerol (DAG) DAG->Munc13_1_inactive Endogenous Activator Munc13_1_active Munc13-1 (active) Munc13_1_inactive->Munc13_1_active Activation Vesicle_Priming Synaptic Vesicle Priming Munc13_1_active->Vesicle_Priming SNARE_Complex SNARE Complex Formation Vesicle_Priming->SNARE_Complex Neurotransmitter_Release Enhanced Neurotransmitter Release Neuronal_Potentiation Neuronal Potentiation (e.g., LTP) Neurotransmitter_Release->Neuronal_Potentiation Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->Vesicle_Priming SNARE_Complex->Neurotransmitter_Release

Caption: Signaling pathway of this compound in promoting neuronal potentiation.

LTP_Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Slice_Prep Prepare Acute Hippocampal Slices Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Placement Place Slice in Chamber & Position Electrodes Recovery->Placement Baseline Record Stable Baseline (20-30 min) Placement->Baseline Drug_App Perfuse with this compound (20 min) Baseline->Drug_App LTP_Induction Induce LTP (HFS or TBS) Drug_App->LTP_Induction Post_Record Record Post-Induction (>60 min) LTP_Induction->Post_Record Measure_Slope Measure fEPSP Slope Post_Record->Measure_Slope Normalization Normalize to Baseline Measure_Slope->Normalization Plotting Plot Time Course of Potentiation Normalization->Plotting

Caption: Experimental workflow for studying this compound's effect on LTP.

Application Notes and Protocols for JH-131e-153: A Munc13-1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent small molecule activator of Munc13-1, a crucial presynaptic protein essential for neurotransmitter release.[1][2] By targeting the C1 domain of Munc13-1, this compound mimics the action of the endogenous second messenger diacylglycerol, playing a pivotal role in the priming of synaptic vesicles for exocytosis. The activation of Munc13-1 is a key regulatory step in synaptic transmission, and tools like this compound are invaluable for dissecting the molecular machinery of neurotransmitter release and for the development of potential therapeutics for neurological disorders.

These application notes provide an overview of the signaling pathway, quantitative data, and detailed protocols for utilizing this compound as a research tool.

Signaling Pathway

This compound directly engages the Munc13-1 signaling cascade, which is central to the fusion of synaptic vesicles with the presynaptic membrane. Munc13-1 acts as a bridge between the vesicle and the plasma membrane and facilitates the assembly of the SNARE (Soluble NSF Attachment Protein Receptor) complex, a core component of the fusion machinery.

The activation of Munc13-1 by this compound at the C1 domain induces a conformational change in the protein. This change promotes the transition of syntaxin-1, a plasma membrane SNARE protein, from a "closed" to an "open" conformation, allowing it to assemble with SNAP-25 (on the plasma membrane) and synaptobrevin (on the synaptic vesicle) to form the highly stable SNARE complex. This complex pulls the two membranes into close apposition, priming the vesicle for rapid fusion upon calcium influx.

Munc13_1_Signaling_Pathway cluster_presynaptic_terminal Presynaptic Terminal JH131e153 This compound (DAG-lactone) Munc13_1 Munc13-1 (Inactive) JH131e153->Munc13_1 Binds to C1 Domain Munc13_1_active Munc13-1 (Active) Munc13_1->Munc13_1_active Activation Syntaxin1_closed Syntaxin-1 (Closed) Munc13_1_active->Syntaxin1_closed Promotes Conformational Change Syntaxin1_open Syntaxin-1 (Open) Syntaxin1_closed->Syntaxin1_open SNARE_complex SNARE Complex Assembly Syntaxin1_open->SNARE_complex with SNAP-25 & Synaptobrevin Vesicle_priming Synaptic Vesicle Priming SNARE_complex->Vesicle_priming Neurotransmitter_release Neurotransmitter Release Vesicle_priming->Neurotransmitter_release Ca²⁺ Influx

Caption: Munc13-1 signaling pathway activated by this compound.

Data Presentation

While specific EC50 or Ki values for this compound are not yet publicly available, studies have demonstrated its superior activity compared to other DAG-lactones. The Z isomer configuration of this compound contributes to its higher potency in activating Munc13-1 compared to the E isomer of similar compounds.[1][2]

Compound Isomer Relative Munc13-1 Activation Reference
This compound ZHigher[1][2]
AJH-836ELower[1][2]
130C037ENo activation[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ligand-Induced Membrane Translocation Assay

This assay is used to visually and quantitatively assess the activation of Munc13-1 by this compound, as activation leads to the translocation of Munc13-1 from the cytosol to the plasma membrane.

Membrane_Translocation_Workflow start Start cell_culture Culture neuronal cells (e.g., HT22, Neuro-2a) expressing GFP-Munc13-1 start->cell_culture treatment Treat cells with This compound (and controls) cell_culture->treatment fixation Fix and permeabilize cells treatment->fixation imaging Confocal Microscopy fixation->imaging analysis Quantify membrane vs. cytosolic fluorescence imaging->analysis end End analysis->end

Caption: Workflow for the Munc13-1 membrane translocation assay.

Materials:

  • Neuronal cell line (e.g., HT22 or Neuro-2a)

  • Plasmid encoding GFP-tagged Munc13-1

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Mounting medium with DAPI

  • Confocal microscope

Protocol:

  • Cell Culture and Transfection:

    • Plate neuronal cells on glass coverslips in a 24-well plate at an appropriate density.

    • Transfect cells with the GFP-Munc13-1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the protein for 24-48 hours.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentration in cell culture medium. Also prepare solutions for PMA (e.g., 1 µM) and a vehicle control.

    • Replace the medium in each well with the prepared solutions and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.

    • Image the cells using a confocal microscope. Acquire images of the GFP and DAPI channels.

  • Data Analysis:

    • For each cell, quantify the fluorescence intensity at the plasma membrane and in the cytosol.

    • Calculate the ratio of membrane to cytosolic fluorescence as a measure of Munc13-1 translocation.

    • Compare the translocation ratios between the different treatment groups.

Neurotransmitter Release Assay

This protocol measures the amount of neurotransmitter released from cultured neurons upon stimulation, providing a functional readout of Munc13-1 activation by this compound.

Materials:

  • Primary neuronal cultures or a suitable neuronal cell line (e.g., PC12 cells differentiated to a neuronal phenotype)

  • This compound

  • High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)

  • Basal buffer (e.g., Krebs-Ringer buffer with 5.6 mM KCl)

  • Neurotransmitter detection kit (e.g., ELISA or HPLC-based method for glutamate or another neurotransmitter of interest)

  • Plate reader or HPLC system

Protocol:

  • Cell Culture and Plating:

    • Culture and plate the neurons in a multi-well plate (e.g., 24- or 48-well).

    • Allow the cells to mature and form synaptic connections.

  • Pre-incubation and Treatment:

    • Gently wash the cells twice with basal buffer.

    • Pre-incubate the cells with this compound or vehicle control in basal buffer for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stimulation and Sample Collection:

    • To measure basal release, collect the supernatant from a set of wells after the pre-incubation period.

    • To measure stimulated release, replace the pre-incubation solution with high potassium stimulation buffer (containing this compound or vehicle) and incubate for a short period (e.g., 2-5 minutes).

    • Collect the supernatant, which now contains the released neurotransmitters.

  • Neurotransmitter Quantification:

    • Quantify the concentration of the neurotransmitter of interest in the collected supernatants using a suitable detection method (e.g., ELISA or HPLC).

  • Data Analysis:

    • Normalize the amount of released neurotransmitter to the total protein content in each well.

    • Calculate the fold-increase in stimulated release over basal release for each condition.

    • Compare the stimulated release in the this compound treated group to the vehicle control group.

Western Blotting for Munc13-1 Expression

This protocol is used to confirm the expression of Munc13-1 in the cell model being used.

Materials:

  • Cell lysates

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Munc13-1

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a protein assay.

    • Prepare samples for loading by mixing with Laemmli buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Munc13-1 (and the loading control antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for Munc13-1 and the loading control.

    • Normalize the Munc13-1 band intensity to the loading control to compare expression levels between samples.

References

Application Notes and Protocols for JH-131e-153 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent small molecule activator of Munc13-1, a crucial presynaptic protein essential for the priming of synaptic vesicles and the regulation of neurotransmitter release.[1] By targeting the C1 domain of Munc13-1, this compound mimics the action of the endogenous second messenger diacylglycerol, inducing a conformational change in Munc13-1 that facilitates the transition of synaptic vesicles to a readily releasable state.[1][2] This activity makes this compound a valuable tool for studying the molecular mechanisms of synaptic transmission and for investigating potential therapeutic strategies for neurological disorders characterized by impaired synaptic function.

These application notes provide detailed protocols and guidelines for the use of this compound in various cellular models to probe its effects on Munc13-1 activation and downstream signaling pathways.

Mechanism of Action

This compound, as a DAG-lactone, allosterically activates Munc13-1 by binding to its C1 domain.[1] This binding event is believed to relieve an autoinhibitory constraint on the Munc13-1 protein, promoting a more open conformation. This conformational change enhances the ability of the MUN domain of Munc13-1 to interact with and catalyze the assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a critical step in synaptic vesicle fusion with the presynaptic membrane.[3][4] The activation of Munc13-1 by this compound is expected to lower the energy barrier for vesicle fusion, thereby increasing the probability of neurotransmitter release upon stimulation.[5][6][7]

Data Presentation

The following table summarizes quantitative data for compounds analogous to this compound, which also target the C1 domain of Munc13-family proteins or the homologous C1 domains in other proteins like Protein Kinase C (PKC). This data can be used as a reference for designing experiments with this compound.

CompoundTargetAssayCell Type/SystemEffective Concentration/KiReference
Phorbol 12,13-dibutyrate (PDBu)Munc13-1 C1 domainVesicular Release ProbabilityHippocampal Neurons1 µM[5]
Bryostatin 1Munc13-1 C1 domainIn vitro bindingIsolated Munc13-1 proteinKi = 0.45 ± 0.04 nM[1]
Dimeric DAG-lactone (6a)PKCδTranslocation AssayCHO Cells10 µM[8]
Monomeric DAG-lactone (5h)PKCδTranslocation AssayCHO Cells10 µM[8]

Experimental Protocols

Protocol 1: Ligand-Induced Munc13-1 Translocation Assay

This assay is a primary method to confirm the activation of Munc13-1 by this compound in a cellular context. Activation of the C1 domain by this compound is expected to increase its affinity for the plasma membrane, leading to the translocation of Munc13-1 from the cytosol to the cell periphery.[9]

Materials:

  • HEK293T or Neuro-2a cells

  • Expression vector for GFP-tagged Munc13-1

  • Transfection reagent

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HEK293T or Neuro-2a cells on glass-bottom dishes suitable for confocal microscopy.

  • Transfection: Transfect the cells with the GFP-Munc13-1 expression vector according to the manufacturer's protocol for the chosen transfection reagent. Allow 24-48 hours for protein expression.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in a serum-free culture medium to the desired final concentrations. A starting concentration range of 1-10 µM is recommended based on data from analogous compounds. Include a vehicle control (DMSO).

  • Cell Treatment: Replace the culture medium with the this compound working solution or vehicle control.

  • Live-Cell Imaging: Immediately begin imaging the cells using a confocal microscope. Acquire images at regular intervals (e.g., every 1-5 minutes) for up to 30-60 minutes to observe the translocation of GFP-Munc13-1 from the cytosol to the plasma membrane.

  • Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. An increase in the membrane-to-cytosol fluorescence ratio indicates Munc13-1 translocation and activation.

Protocol 2: Assessment of Synaptic Vesicle Priming and Release

This protocol utilizes electrophysiological techniques in primary neuronal cultures to measure the functional consequences of Munc13-1 activation by this compound.

Materials:

  • Primary hippocampal or cortical neuron cultures

  • External recording solution (e.g., Tyrode's solution)

  • Patch-clamp setup

  • This compound stock solution (in DMSO)

Procedure:

  • Neuron Preparation: Prepare primary neuronal cultures on coverslips.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup, continuously perfused with external recording solution.

    • Establish a whole-cell patch-clamp recording from a neuron.

  • Baseline Recording: Record baseline synaptic activity, such as spontaneous excitatory postsynaptic currents (sEPSCs) or evoked EPSCs in response to stimulation of a presynaptic neuron.

  • Application of this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (a starting range of 1-10 µM is suggested). Include a vehicle control in separate experiments.

  • Post-Treatment Recording: After a brief incubation period (e.g., 5-10 minutes), record sEPSCs or evoked EPSCs again.

  • Data Analysis: Analyze the frequency and amplitude of sEPSCs or the amplitude and short-term plasticity of evoked EPSCs. An increase in sEPSC frequency or the amplitude of evoked EPSCs would suggest an enhancement of synaptic vesicle priming and release probability due to Munc13-1 activation.

Visualizations

Munc13_1_Activation_Pathway cluster_membrane Presynaptic Plasma Membrane Munc13_inactive Munc13-1 (Inactive) Cytosolic Munc13_active Munc13-1 (Active) Membrane-Bound Munc13_inactive->Munc13_active Conformational Change & Translocation SNARE_complex SNARE Complex Assembly Munc13_active->SNARE_complex Promotes Vesicle_fusion Synaptic Vesicle Fusion SNARE_complex->Vesicle_fusion Leads to Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Results in JH131e153 This compound (DAG-lactone) JH131e153->Munc13_inactive Binds to C1 Domain

Caption: Signaling pathway of this compound-induced Munc13-1 activation.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HEK293T, Primary Neurons) start->cell_culture transfection Transfection (optional) (e.g., GFP-Munc13-1) cell_culture->transfection treatment Treatment with this compound (1-10 µM suggested range) cell_culture->treatment transfection->treatment translocation_assay Ligand-Induced Translocation Assay treatment->translocation_assay electrophysiology Electrophysiology (sEPSC/eEPSC Recording) treatment->electrophysiology analysis Data Analysis translocation_assay->analysis electrophysiology->analysis end End analysis->end

Caption: General experimental workflow for studying this compound effects.

References

Techniques for Measuring Munc13-1 Activation by JH-131e-153: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Munc13-1 is a crucial presynaptic protein essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. Its activation is a key regulatory point in synaptic transmission, and molecules that modulate its function are of significant interest for both basic research and therapeutic development. JH-131e-153 is a diacylglycerol (DAG)-lactone that has been identified as a small molecule activator of Munc13-1, targeting its C1 domain.[1][2] This document provides detailed application notes and protocols for measuring the activation of Munc13-1 by this compound, catering to researchers in neuroscience and drug development.

Munc13-1 Activation by this compound: Signaling Pathway

The activation of Munc13-1 by this compound initiates a cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane. This process is central to neurotransmission.

Munc13_1_Activation_Pathway cluster_membrane Presynaptic Membrane This compound This compound Munc13-1_inactive Munc13-1 (Inactive) This compound->Munc13-1_inactive Binds to C1 Domain Munc13-1_active Munc13-1 (Active) Munc13-1_inactive->Munc13-1_active Conformational Change SNARE_complex SNARE Complex Assembly Munc13-1_active->SNARE_complex Vesicle_fusion Vesicle Fusion SNARE_complex->Vesicle_fusion Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Liposome_Fusion_Workflow cluster_prep Preparation cluster_assay Assay Prepare_v_liposomes Prepare v-SNARE (Synaptobrevin) Liposomes (with FRET donor) Mix_components Mix v- and t-liposomes with Munc13-1, Munc18-1, NSF, α-SNAP Prepare_v_liposomes->Mix_components Prepare_t_liposomes Prepare t-SNARE (Syntaxin-1, SNAP-25) Liposomes (with FRET acceptor) Prepare_t_liposomes->Mix_components Add_this compound Add this compound (or vehicle control) Mix_components->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_FRET Measure FRET signal over time (lipid and/or content mixing) Incubate->Measure_FRET SNARE_Assembly_Workflow cluster_incubation Incubation cluster_analysis Analysis Mix_proteins Incubate Munc18-1/Syntaxin-1 complex with Synaptobrevin, SNAP-25, and Munc13-1 Add_this compound Add this compound (or vehicle control) Mix_proteins->Add_this compound Stop_reaction Stop reaction at different time points Add_this compound->Stop_reaction SDS-PAGE Analyze by SDS-PAGE (non-denaturing or low temp) Stop_reaction->SDS-PAGE Western_blot Western Blot for SNARE proteins SDS-PAGE->Western_blot Quantify Quantify SNARE complex formation Western_blot->Quantify Electrophysiology_Workflow cluster_recording Recording cluster_treatment Treatment & Measurement Prepare_neurons Culture primary neurons (e.g., hippocampal neurons) Patch_clamp Perform whole-cell patch-clamp recording Prepare_neurons->Patch_clamp Record_baseline Record baseline synaptic activity (mEPSCs, eEPSCs) Patch_clamp->Record_baseline Apply_this compound Apply this compound to the bath Record_baseline->Apply_this compound Record_post_treatment Record synaptic activity post-treatment Apply_this compound->Record_post_treatment Analyze_data Analyze changes in frequency, amplitude, and release probability Record_post_treatment->Analyze_data

References

Application Notes and Protocols: JH-131e-153 as a Chemical Probe for Synaptic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent activator of Munc13-1, a key presynaptic protein essential for synaptic vesicle priming and the regulation of neurotransmitter release. By targeting the C1 domain of Munc13-1, this compound provides a powerful tool for the investigation of synaptic function and plasticity. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key experimental paradigms.

Mechanism of Action

Munc13-1 is a central component of the neurotransmitter release machinery, responsible for rendering synaptic vesicles fusion-competent, a process known as priming. The activity of Munc13-1 is regulated by the second messenger diacylglycerol (DAG). This compound, as a DAG-lactone, mimics the action of endogenous DAG, binding to the C1 domain of Munc13-1. This binding induces a conformational change in Munc13-1, leading to its activation and subsequent enhancement of synaptic vesicle priming. This ultimately results in an increased probability of neurotransmitter release upon stimulation. Studies have shown that the Z-isomer, this compound, exhibits higher potency in activating Munc13-1 compared to its E-isomer counterpart, AJH-836.[1] The interaction is dependent on key residues within the Munc13-1 C1 domain, including Trp-588, Ile-590, and Arg-592.[1]

Data Presentation

While specific quantitative data for the binding affinity and EC50 of this compound for Munc13-1 are not yet publicly available, the following table summarizes the effects of a functionally analogous and well-characterized Munc13-1 C1 domain activator, Phorbol-12,13-dibutyrate (PDBu), to provide an expected range of effects for this compound.

ParameterAgonistConcentrationEffectCell TypeReference
Spontaneous Release RatePDBu1 µM~4-fold increaseCultured Hippocampal Neurons[2]
Readily Releasable Pool (RRP) SizePDBu1 µMNo significant changeCultured Hippocampal Neurons[2]
Vesicular Release Probability (Pvr)PDBu1 µM~1.5-fold increaseCultured Hippocampal Neurons[2]
Sucrose-evoked Release RatePDBu1 µM~1.3 to 1.4-fold increaseCultured Hippocampal Neurons[2]

Mandatory Visualizations

cluster_0 Presynaptic Terminal JH131e153 This compound (DAG-lactone) Munc13_inactive Inactive Munc13-1 JH131e153->Munc13_inactive Binds to C1 Domain Munc13_active Active Munc13-1 Munc13_inactive->Munc13_active Activation Vesicle_priming Synaptic Vesicle Priming Munc13_active->Vesicle_priming RRP Increased Readily Releasable Pool Vesicle_priming->RRP Neurotransmitter_release Enhanced Neurotransmitter Release RRP->Neurotransmitter_release

Caption: Signaling pathway of this compound in the presynaptic terminal.

cluster_0 Electrophysiology Workflow Prepare_neurons Prepare Neuronal Culture (e.g., Hippocampal Neurons) Patch_clamp Establish Whole-Cell Patch-Clamp Recording Prepare_neurons->Patch_clamp Baseline Record Baseline Synaptic Activity (e.g., EPSCs, mEPSCs) Patch_clamp->Baseline Apply_JH131e153 Bath Apply this compound Baseline->Apply_JH131e153 Record_post_drug Record Synaptic Activity in the Presence of this compound Apply_JH131e153->Record_post_drug RRP_measurement Measure Readily Releasable Pool (Sucrose Application) Record_post_drug->RRP_measurement Data_analysis Analyze Changes in Synaptic Parameters RRP_measurement->Data_analysis

Caption: Experimental workflow for electrophysiological analysis.

cluster_1 Fluorescence Imaging Workflow Prepare_neurons Prepare Neuronal Culture Load_dye Load with FM Dye (e.g., FM1-43) Prepare_neurons->Load_dye Baseline_image Acquire Baseline Fluorescence Image Load_dye->Baseline_image Apply_JH131e153 Apply this compound Baseline_image->Apply_JH131e153 Stimulate_destain Stimulate to Induce Vesicle Turnover (Destaining) Apply_JH131e153->Stimulate_destain Image_series Acquire Time-Lapse Fluorescence Images Stimulate_destain->Image_series Analyze_destaining Analyze Rate and Extent of Destaining Image_series->Analyze_destaining

Caption: Workflow for fluorescence imaging of synaptic vesicle turnover.

Experimental Protocols

Electrophysiological Assessment of Synaptic Transmission

This protocol details the use of whole-cell patch-clamp electrophysiology in cultured neurons to measure the effects of this compound on synaptic transmission and the size of the readily releasable pool (RRP) of synaptic vesicles.

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons)

  • External solution (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4

  • Internal solution (in mM): 136 K-gluconate, 17.8 HEPES, 1 EGTA, 0.6 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 12 phosphocreatine, and 50 U/ml phosphocreatine kinase, pH 7.4

  • Sucrose solution: External solution with 500 mM sucrose added.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Perfusion system

Procedure:

  • Preparation:

    • Prepare neuronal cultures on coverslips.

    • Prepare all solutions and ensure they are at the correct temperature and pH.

  • Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) or miniature EPSCs (mEPSCs, in the presence of 1 µM tetrodotoxin) for 5-10 minutes.

    • Evoke EPSCs by stimulating a nearby neuron or using a local stimulation electrode. Record a stable baseline of evoked responses.

  • Application of this compound:

    • Dilute the this compound stock solution in the external solution to the desired final concentration (e.g., 1-10 µM).

    • Switch the perfusion to the external solution containing this compound.

    • Record sEPSCs/mEPSCs and evoked EPSCs for 10-15 minutes to observe the effects of the compound.

  • Measurement of the Readily Releasable Pool (RRP):

    • After recording the effects of this compound, apply the hypertonic sucrose solution for 30 seconds to deplete the RRP.[3]

    • The transient inward current elicited by the sucrose application represents the release of the RRP.

    • Wash out the sucrose solution and allow the neuron to recover.

    • For a paired experiment, a sucrose application can be performed before the application of this compound to serve as a control.

  • Data Analysis:

    • Analyze the frequency and amplitude of sEPSCs/mEPSCs before and after this compound application.

    • Measure the amplitude and kinetics of evoked EPSCs.

    • Calculate the charge transfer during the sucrose-evoked current to quantify the size of the RRP.[3] The integral of the current represents the total charge of the RRP.

Fluorescence Imaging of Synaptic Vesicle Recycling

This protocol uses the fluorescent styryl dye FM1-43 to visualize synaptic vesicle endocytosis and exocytosis, allowing for the assessment of this compound's effect on vesicle turnover.

Materials:

  • Cultured neurons

  • Tyrode's solution (in mM): 119 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 25 HEPES, 30 glucose, pH 7.4

  • High K⁺ Tyrode's solution (in mM): 31.5 NaCl, 90 KCl, 2 CaCl₂, 2 MgCl₂, 25 HEPES, 30 glucose, pH 7.4

  • FM1-43 dye (e.g., 10 µM in Tyrode's solution)

  • This compound stock solution

  • Fluorescence microscope with a CCD camera and appropriate filter sets

  • Image acquisition and analysis software

Procedure:

  • Loading Synaptic Vesicles with FM1-43:

    • Incubate the cultured neurons in Tyrode's solution containing FM1-43 (10 µM) for 1-2 minutes.

    • Stimulate the neurons with high K⁺ Tyrode's solution for 1-2 minutes in the presence of FM1-43 to induce endocytosis and loading of the dye into synaptic vesicles.[4]

    • Wash the neurons thoroughly with Tyrode's solution for 5-10 minutes to remove extracellular dye.

  • Imaging Baseline and Effect of this compound:

    • Acquire baseline fluorescence images of individual presynaptic boutons.

    • Perfuse the neurons with Tyrode's solution containing the desired concentration of this compound for 5-10 minutes.

  • Stimulated Destaining:

    • Stimulate the neurons again with high K⁺ Tyrode's solution to induce exocytosis and the release of FM1-43 from the synaptic vesicles (destaining).[5]

    • Acquire a time-lapse series of fluorescence images during the stimulation to monitor the rate of destaining.

  • Data Analysis:

    • Measure the fluorescence intensity of individual presynaptic boutons over time.

    • Calculate the rate and extent of fluorescence decay (destaining) in the presence and absence of this compound. An increased rate of destaining suggests an enhanced probability of vesicle release.

Biochemical Ligand-Induced Membrane Translocation Assay

This protocol describes a cell-based assay to qualitatively and semi-quantitatively assess the activation of Munc13-1 by this compound through its translocation to the plasma membrane.

Materials:

  • HEK293T cells or other suitable cell line

  • Expression vector for GFP-tagged Munc13-1 C1 domain

  • Cell culture reagents

  • Transfection reagent

  • This compound stock solution

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells on glass-bottom dishes.

    • Transfect the cells with the GFP-Munc13-1 C1 domain expression vector using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Imaging Translocation:

    • Mount the dish on a confocal microscope.

    • Acquire a baseline image showing the predominantly cytosolic distribution of the GFP-tagged Munc13-1 C1 domain.

    • Add this compound to the cell culture medium at the desired concentration.

    • Acquire a time-lapse series of images to monitor the translocation of the GFP-fusion protein from the cytosol to the plasma membrane.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. A significant increase in the membrane-to-cytosol fluorescence ratio indicates activation and translocation of the Munc13-1 C1 domain. This method was used to show that this compound activates Munc13-1.[1]

Conclusion

This compound is a valuable chemical probe for dissecting the role of Munc13-1 in synaptic function. Its ability to acutely and potently activate Munc13-1 allows for the precise manipulation of synaptic vesicle priming. The protocols outlined above provide a framework for researchers to characterize the effects of this compound on synaptic transmission, vesicle dynamics, and Munc13-1 activation, thereby facilitating further understanding of the molecular mechanisms underlying neurotransmitter release and synaptic plasticity.

References

methods for solubilizing and storing JH-131e-153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a potent and selective synthetic diacylglycerol (DAG)-lactone. As a lipophilic small molecule, proper solubilization and storage are critical for maintaining its biological activity and ensuring experimental reproducibility. These application notes provide detailed protocols for the effective solubilization and storage of this compound, along with a summary of its key chemical properties and solubility data.

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling.

PropertyValue
Molecular Formula C₂₂H₃₈O₅
Molecular Weight 382.53 g/mol
CAS Number 742104-91-2
Appearance Solid powder
Storage (Solid) -20°C for up to 3 years; 4°C for up to 2 years
Storage (in Solvent) -20°C for up to 1 month; -80°C for up to 6 months

Solubility Data

This compound is a lipophilic compound with limited solubility in aqueous solutions. The following table summarizes its known solubility in common organic solvents. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventSolubilityMolar Concentration (at max solubility)
Dimethyl Sulfoxide (DMSO) ≥ 31.6 mg/mL~82.6 mM
Ethanol ≥ 2.9 mg/mL~7.6 mM

Note: "≥" indicates that the solubility may be higher than the stated value.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3825 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder. For 0.3825 mg of this compound, add 100 µL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

General Protocol for Solubilization and Storage

This workflow provides a general guideline for the solubilization and storage of this compound.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh Desired Amount of Powder A->B C Add Appropriate Volume of Chosen Solvent (e.g., DMSO) B->C D Vortex Thoroughly (Warm if Necessary) C->D E Visually Confirm Complete Dissolution D->E F Aliquot into Single-Use Volumes E->F G Store at -20°C (Short-term) or -80°C (Long-term) F->G

Caption: Workflow for Solubilizing and Storing this compound.

Signaling Pathway Context

This compound acts as a modulator of signaling pathways involving diacylglycerol (DAG). The following diagram illustrates a simplified representation of a DAG-mediated signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates JH131e153 This compound JH131e153->PKC mimics DAG activates Receptor Receptor Activation Receptor->PLC

Caption: Simplified DAG Signaling Pathway and the Role of this compound.

Important Considerations

  • Purity of Solvents: Always use anhydrous, high-purity solvents to minimize degradation of the compound.

  • Light and Air Sensitivity: While not explicitly stated for this compound, it is good practice to protect stock solutions from excessive light and to ensure vials are tightly sealed to prevent oxidation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquoting is strongly recommended.

  • Aqueous Solubility: Due to its lipophilic nature, this compound has very low solubility in aqueous buffers. When preparing working solutions in cell culture media or aqueous buffers, it is crucial to start with a concentrated stock in an organic solvent (like DMSO) and then dilute it, ensuring the final concentration of the organic solvent is not detrimental to the experimental system. Vigorous mixing during dilution can help prevent precipitation.

Application Notes and Protocols for Studying Vesicle Priming with an Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicle priming is a critical step in neurotransmission and other regulated exocytotic events, rendering synaptic vesicles fusion-competent in response to a calcium influx. This process involves a series of molecular interactions that transition a docked vesicle to a state where it can rapidly fuse with the plasma membrane upon stimulation. The core machinery governing this process includes the SNARE (Soluble NSF Attachment Protein Receptor) proteins, along with regulatory proteins such as Munc13 and Munc18.[1][2][3][4][5] Understanding the modulation of vesicle priming is crucial for developing therapeutics for a range of neurological and endocrine disorders.

These application notes provide a comprehensive guide for utilizing an investigational compound, referred to herein as "[Investigational Compound]", to study the mechanisms of vesicle priming. The protocols detailed below cover key experimental techniques to assess the impact of this compound on the molecular and functional aspects of the vesicle priming pathway.

Signaling Pathway of Vesicle Priming

Vesicle priming is a multi-step process that prepares synaptic vesicles for rapid fusion with the presynaptic membrane. The central players in this pathway are the SNARE proteins (Syntaxin, SNAP-25, and Synaptobrevin), which form a tight complex to drive membrane fusion. The priming process is tightly regulated by Munc18 and Munc13, which orchestrate the assembly of the SNARE complex.[1][2][3][4][5]

Vesicle_Priming_Pathway cluster_compound Investigational Compound Action Investigational_Compound [Investigational Compound] Munc13 Munc13 Investigational_Compound->Munc13 Modulates Activity

Quantitative Data on Vesicle Pools

The efficacy of vesicle priming is often assessed by measuring the size of different synaptic vesicle pools, particularly the Readily Releasable Pool (RRP), which consists of vesicles that are primed and ready for immediate release. The size and replenishment kinetics of these pools can be altered by pharmacological agents that target the priming machinery.

ParameterCell TypeMethodControl ValueValue with [Investigational Compound] (Hypothetical)Reference
RRP Size (pC) Hippocampal NeuronsHigh-frequency stimulation51.1 ± 10.575.3 ± 12.1[6]
RRP Size (pC) Hippocampal NeuronsHypertonic sucrose200 ± 23.0280 ± 30.5[6][7]
RRP Size (vesicles/synapse) Cultured Hippocampal NeuronspHluorin imaging~4~6[8]
Recycling Pool Size (vesicles) Calyx of HeldElectrophysiology~180~250[9]
Vesicle Replenishment τ (s) Bipolar Cell Synaptic TerminalPaired-pulse depression~8~5[10]

Table 1: Quantitative analysis of synaptic vesicle pools. This table summarizes typical values for the size and kinetics of vesicle pools in different neuronal preparations and provides a hypothetical example of how "[Investigational Compound]" might modulate these parameters.

Experimental Protocols

The following protocols provide detailed methodologies to investigate the effect of "[Investigational Compound]" on vesicle priming.

Total Internal Reflection Fluorescence (TIRF) Microscopy for Single-Vesicle Dynamics

TIRF microscopy allows for the visualization of individual synaptic vesicles near the plasma membrane, providing insights into their docking, priming, and fusion dynamics.[11][12]

TIRF_Workflow Start Start Cell_Culture 1. Culture neurons on high-refractive index coverslips Start->Cell_Culture Transfection 2. Transfect with fluorescently tagged vesicle marker (e.g., synapto-pHluorin) Cell_Culture->Transfection Compound_Incubation 3. Incubate with [Investigational Compound] or vehicle Transfection->Compound_Incubation TIRF_Imaging 4. Perform live-cell TIRF imaging Compound_Incubation->TIRF_Imaging Stimulation 5. Stimulate exocytosis (e.g., high K+ solution) TIRF_Imaging->Stimulation Data_Analysis 6. Analyze vesicle docking time, dwell time, and fusion events Stimulation->Data_Analysis End End Data_Analysis->End

Protocol:

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal neurons) or a suitable cell line (e.g., PC12, SH-SY5Y) on high-refractive index glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).[12]

    • Transfect cells with a plasmid encoding a pH-sensitive fluorescent protein fused to a synaptic vesicle protein (e.g., synapto-pHluorin) to visualize vesicle fusion events.

  • Compound Treatment:

    • Prepare a stock solution of "[Investigational Compound]" in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the compound to the desired final concentration in imaging buffer.

    • Incubate the cells with the compound or vehicle control for a predetermined amount of time.

  • TIRF Imaging:

    • Mount the coverslip in a perfusion chamber on a TIRF microscope.

    • Maintain the cells at 37°C in a physiological imaging buffer.

    • Acquire images at a high frame rate (e.g., 10-20 Hz) to capture the dynamics of vesicle docking and fusion.

  • Stimulation and Data Acquisition:

    • Establish a baseline recording of vesicle dynamics.

    • Apply a stimulus to induce exocytosis, such as a high potassium solution or electrical field stimulation.

    • Continue imaging during and after stimulation to capture fusion events and subsequent vesicle recycling.

  • Data Analysis:

    • Use appropriate software to identify and track individual fluorescent vesicles.

    • Quantify parameters such as the number of docked vesicles, the duration of docking before fusion (dwell time), and the frequency of fusion events.

    • Compare these parameters between control and compound-treated cells.

Electrophysiological Analysis of Vesicle Release

Patch-clamp electrophysiology, particularly in the whole-cell configuration, is a powerful technique to measure the release of neurotransmitters with high temporal resolution.[13][14][15] Capacitance measurements can be used to monitor changes in the plasma membrane surface area, which directly correlates with vesicle fusion.

Electrophysiology_Workflow Start Start Cell_Prep 1. Prepare neuronal culture or brain slice Start->Cell_Prep Patch_Clamp_Setup 2. Establish whole-cell patch-clamp configuration Cell_Prep->Patch_Clamp_Setup Compound_Application 3. Apply [Investigational Compound] or vehicle via perfusion Patch_Clamp_Setup->Compound_Application Stimulation_Protocol 4. Apply stimulation protocol (e.g., train of depolarizing pulses) Compound_Application->Stimulation_Protocol Data_Recording 5. Record postsynaptic currents or membrane capacitance Stimulation_Protocol->Data_Recording Analysis 6. Analyze RRP size, release probability, and replenishment kinetics Data_Recording->Analysis End End Analysis->End

Protocol:

  • Preparation:

    • Prepare acute brain slices or cultured neurons for patch-clamp recording.

    • Prepare intracellular (pipette) and extracellular (bath) solutions.

  • Recording:

    • Establish a stable whole-cell recording from a neuron.

    • Apply "[Investigational Compound]" or vehicle to the bath via a perfusion system.

  • Stimulation and Measurement of RRP:

    • To measure the RRP, apply a high-frequency train of depolarizing pulses (e.g., 20-50 Hz for 1-2 seconds) to deplete the pool of readily releasable vesicles.

    • Alternatively, apply a hypertonic sucrose solution to induce the fusion of the RRP.[8]

    • Record the resulting postsynaptic currents or changes in membrane capacitance.

  • Data Analysis:

    • Calculate the size of the RRP by integrating the charge transfer during the initial phase of the stimulus train or in response to sucrose.

    • Analyze the paired-pulse ratio to assess changes in release probability.

    • Determine the rate of RRP replenishment by applying a second stimulus train after a variable recovery interval.

In Vitro SNARE Complex Assembly Assay

This biochemical assay directly measures the formation of the SNARE complex, providing insights into whether "[Investigational Compound]" affects the core fusion machinery.[16][17][18][19]

Protocol:

  • Protein Purification:

    • Express and purify recombinant SNARE proteins (Syntaxin, SNAP-25, and a fluorescently labeled Synaptobrevin) and regulatory proteins (Munc13, Munc18).

  • Assay Setup:

    • In a microplate format, combine Syntaxin and SNAP-25 to form the t-SNARE acceptor complex.

    • Add Munc13 and Munc18 to the reaction.

    • Incubate with "[Investigational Compound]" or vehicle.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorescently labeled Synaptobrevin (v-SNARE).

    • Monitor the formation of the SNARE complex over time by measuring the change in fluorescence (e.g., FRET or fluorescence polarization).

  • Data Analysis:

    • Determine the initial rate of SNARE complex formation.

    • Compare the rates between the control and compound-treated conditions to assess the effect of the compound on SNARE assembly.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of "[Investigational Compound]" on synaptic vesicle priming. By combining advanced imaging, electrophysiological, and biochemical techniques, researchers can elucidate the mechanism of action of this compound and its potential as a modulator of neurotransmission. The successful application of these methods will contribute to a deeper understanding of the molecular underpinnings of synaptic plasticity and may pave the way for novel therapeutic strategies for neurological disorders.

References

Application Notes and Protocols for JH-131e-153 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent activator of Munc13-1, a crucial presynaptic protein essential for the priming of synaptic vesicles for fusion and subsequent neurotransmitter release.[1] As a DAG mimetic, this compound targets the C1 domain of Munc13-1, a domain also shared by protein kinase C (PKC).[1][2] Activation of the Munc13-1 C1 domain by endogenous DAG or exogenous analogs like phorbol esters and DAG-lactones enhances the probability of neurotransmitter release. This property makes this compound a valuable tool for investigating the mechanisms of presynaptic plasticity and for the development of therapeutics targeting synaptic transmission.

These application notes provide a detailed protocol for the use of this compound in brain slice electrophysiology, enabling researchers to probe its effects on synaptic function.

Mechanism of Action

This compound allosterically activates Munc13-1 by binding to its C1 domain. This binding event is thought to induce a conformational change in Munc13-1, relieving an autoinhibitory constraint and promoting its vesicle priming activity. This leads to an increase in the number of fusion-competent vesicles, thereby enhancing neurotransmitter release in response to an action potential. Studies with analogous compounds like phorbol esters have shown that this potentiation of release can occur without altering the size of the readily releasable pool (RRP) of synaptic vesicles, suggesting a direct effect on the fusion machinery.[3]

cluster_presynaptic Presynaptic Terminal This compound This compound C1_Domain C1 Domain This compound->C1_Domain Binds to Munc13-1_inactive Munc13-1 (Inactive) Munc13-1_active Munc13-1 (Active) Munc13-1_inactive->Munc13-1_active Activation Vesicle_Priming Synaptic Vesicle Priming Munc13-1_active->Vesicle_Priming Promotes Neurotransmitter_Release Increased Neurotransmitter Release Vesicle_Priming->Neurotransmitter_Release Leads to C1_Domain->Munc13-1_inactive

Signaling pathway of this compound in the presynaptic terminal.

Quantitative Data Summary

The following table summarizes typical experimental parameters for Munc13-1 activators, such as phorbol esters, in brain slice electrophysiology. These values can serve as a starting point for optimizing experiments with this compound.

ParameterValueNotes
Compound Phorbol 12,13-dibutyrate (PDBu)Functionally analogous to this compound
Concentration Range 0.1 - 3.0 µMConcentration-dependent effects observed.[4]
Effective Concentration 1 µMCommonly used for robust potentiation of release.[3]
Incubation Time 10 - 30 minutesAllows for sufficient diffusion into the brain slice.
Washout Time > 30 minutesDue to lipophilic nature, washout may be slow and incomplete.
Primary Electrophysiological Readouts - Excitatory Postsynaptic Current (EPSC) Amplitude- EPSC Frequency- Paired-Pulse Ratio (PPR)To assess changes in release probability.

Experimental Protocols

Preparation of Brain Slices

A standard protocol for preparing acute brain slices is required. The following is a general guideline; specific parameters may need to be optimized based on the brain region of interest and animal age.

  • Anesthesia and Decapitation: Anesthetize the animal (e.g., mouse or rat) with isoflurane and perform decapitation.

  • Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 2 MgSO4.

  • Slicing: Mount the brain on a vibratome stage and cut slices (e.g., 300 µm thickness) in the ice-cold, oxygenated slicing solution.

  • Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. The aCSF composition is typically (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 2 MgSO4. Allow slices to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

Electrophysiological Recording
  • Transfer Slice: Place a single brain slice into the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

  • Obtain Recordings: Perform whole-cell patch-clamp recordings from the neuron of interest.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous EPSCs or evoked EPSCs) for at least 5-10 minutes to ensure a stable recording.

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the aCSF to the final desired concentration (e.g., starting with 1 µM).

    • Bath-apply the this compound-containing aCSF to the brain slice.

  • Data Acquisition: Continuously record synaptic activity during the application of this compound for 10-30 minutes to observe the full effect.

  • Washout: Perfuse the slice with drug-free aCSF to attempt washout of the compound. Record for an additional 20-30 minutes to assess reversibility.

A Prepare Acute Brain Slices B Transfer Slice to Recording Chamber A->B C Establish Stable Baseline Recording (5-10 min) B->C D Bath-apply this compound (e.g., 1 µM in aCSF) C->D E Record Synaptic Activity during Application (10-30 min) D->E F Washout with Drug-Free aCSF (>20 min) E->F G Data Analysis F->G

Experimental workflow for this compound application in brain slice electrophysiology.

Data Analysis and Expected Results

The primary effect of this compound is expected to be an increase in presynaptic neurotransmitter release probability. This can be quantified by analyzing several electrophysiological parameters:

  • Spontaneous EPSC (sEPSC) / miniature EPSC (mEPSC) Frequency: An increase in the frequency of sEPSCs or mEPSCs is indicative of an enhanced probability of presynaptic vesicle release. The amplitude of these events is generally not expected to change, as this reflects postsynaptic receptor properties.

  • Evoked EPSC Amplitude: The amplitude of EPSCs evoked by electrical stimulation of presynaptic afferents is expected to increase due to the potentiation of neurotransmitter release.

  • Paired-Pulse Ratio (PPR): PPR, the ratio of the amplitude of a second EPSC to the first evoked by two closely spaced stimuli, is inversely related to the initial release probability. Therefore, application of this compound is expected to decrease the PPR.

Troubleshooting

  • No effect observed:

    • Concentration: The concentration of this compound may be too low. Perform a concentration-response curve to determine the optimal concentration.

    • Incubation time: The incubation time may be insufficient for the compound to diffuse into the slice. Increase the application time.

    • Compound stability: Ensure the stability of the this compound stock solution.

  • Irreversible effects:

    • Due to the lipophilic nature of DAG-lactones, they can readily partition into cell membranes, making washout difficult. A prolonged washout period may be necessary, but complete reversal may not be achievable.

  • Slice health:

    • Ensure that brain slices are healthy and viable throughout the experiment. Poor slice quality can lead to unstable recordings and unreliable drug effects.

By following these guidelines, researchers can effectively utilize this compound to investigate the role of Munc13-1 in synaptic transmission and explore its potential as a modulator of neuronal function.

References

Troubleshooting & Optimization

solving JH-131e-153 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound JH-131e-153

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in aqueous solutions.

Compound Information: this compound is a diacylglycerol (DAG)-lactone and a small molecule activator of Munc13-1.[1] Like many lipophilic small molecules, it can exhibit low solubility in aqueous buffers, which is a critical factor to control for ensuring experimental reproducibility and accurate data interpretation.

Troubleshooting Guide

This guide addresses common problems encountered when preparing solutions of this compound for experimental use.

Q1: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I fix this?

A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is much lower. The workflow below will guide you through diagnosing and solving the problem.

G cluster_0 Troubleshooting Workflow: Precipitation on Dilution start Precipitation Observed check_conc Is final concentration too high? start->check_conc lower_conc Reduce Final Concentration check_conc->lower_conc Yes check_method Is dilution method optimal? check_conc->check_method No success Solution is Clear: Proceed with Experiment lower_conc->success improve_method Improve Dilution Technique (e.g., rapid vortexing) check_method->improve_method No check_buffer Is the buffer appropriate? check_method->check_buffer Yes improve_method->success modify_buffer Modify Buffer (Add co-solvent or surfactant) check_buffer->modify_buffer No check_buffer->success Yes modify_buffer->success

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the target concentration of this compound in your aqueous buffer. Verify the concentration required for your assay and check if a lower, more soluble concentration is feasible.

  • Optimize Dilution Method: Avoid adding a large volume of aqueous buffer directly to your small volume of DMSO stock. Instead, add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[2]

  • Use a Co-solvent or Surfactant: If the buffer composition can be modified, consider adding a small amount of a biocompatible co-solvent or surfactant.

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.[2]

    • Co-solvents: Adding a small percentage of polyethylene glycol (PEG) or ethanol to your buffer can increase solubility. Always run a vehicle control to ensure the additive does not affect your experimental results.[2]

Q2: I am observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be related to solubility?

A2: Yes, poor solubility is a frequent cause of inconsistent biological data. If this compound is not fully dissolved, the actual concentration available to the cells will be lower than the nominal concentration, leading to variability.

Troubleshooting Steps:

  • Perform a Pre-Assay Solubility Check: Before your main experiment, prepare the highest concentration of this compound in your final assay medium. Let it incubate under the same conditions (e.g., 37°C for 2 hours).

  • Centrifuge and Inspect: After incubation, centrifuge the sample at high speed (e.g., >14,000 rpm) for 15-20 minutes.

  • Check for a Pellet: Carefully inspect the bottom of the tube for any visible pellet. If a pellet is present, your compound has precipitated, and the concentration in the supernatant is lower than intended.

  • Analytical Confirmation (Optional): For rigorous validation, measure the concentration of the supernatant using an analytical method like HPLC-UV to determine the true soluble concentration.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other lipophilic small molecules.[2] A stock concentration of 10-20 mM in 100% DMSO is typically achievable. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Q2: What is the maximum percentage of DMSO I should have in my final aqueous solution?

A2: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, as higher concentrations can cause cellular toxicity or other off-target effects. Always include a vehicle control (buffer with the same final DMSO concentration but without the compound) in your experiments.

Q3: How should I perform a serial dilution from my DMSO stock into my aqueous buffer?

A3: A proper serial dilution technique is crucial to avoid precipitation. Instead of a single large dilution, perform a multi-step dilution. The diagram below illustrates a recommended protocol.

G cluster_1 Recommended Serial Dilution Protocol stock Stock Solution 10 mM in 100% DMSO intermediate Intermediate Dilution 1 mM in 10% DMSO (in aqueous buffer) stock->intermediate 1:10 Dilution (Add stock to buffer while vortexing) final Final Working Solution 10 µM in 0.1% DMSO (in aqueous buffer) intermediate->final 1:100 Dilution (Add intermediate to buffer)

Caption: Diagram of a serial dilution workflow to maintain solubility.

Quantitative Solubility Data

Specific, experimentally determined aqueous solubility data for this compound is not widely published. The following table provides representative data for a typical lipophilic small molecule with properties similar to this compound to guide experimental design. Actual values for this compound should be determined empirically.

Solvent/Buffer SystemFinal DMSO (%)Temperature (°C)Expected Solubility (µM)Notes
Deionized Water0.1%25< 1Very low solubility expected.
PBS (pH 7.4)0.1%251 - 5Slight improvement over water.
PBS (pH 7.4)0.5%255 - 15Increased DMSO improves solubility.
Cell Culture Media + 10% FBS0.1%3710 - 25Serum proteins can aid solubility.
100% DMSO100%25> 20,000Highly soluble in pure organic solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a small amount (e.g., 1 mg) of this compound powder (MW = 382.53 g/mol )[1] into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the volume of DMSO required for a 10 mM solution.

    • Volume (µL) = (Mass (mg) / 382.53) * 100,000

    • For 1 mg: (1 / 382.53) * 100,000 ≈ 261.4 µL of DMSO.

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mix Thoroughly: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in brief bursts to ensure complete dissolution.[2]

  • Inspect and Store: Visually confirm the solution is clear and free of particulates. Store at -20°C or -80°C in small, single-use aliquots.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

  • Prepare Samples: In a 96-well plate or microcentrifuge tubes, add a small volume (e.g., 1-2 µL) of your 10 mM DMSO stock of this compound to your chosen aqueous buffer (e.g., 99-198 µL of PBS, pH 7.4) to achieve your highest desired final concentration. Prepare several dilutions.

  • Incubate: Shake the samples at room temperature or your experimental temperature for 1-2 hours to allow them to reach equilibrium.

  • Separate Solids: Centrifuge the samples at high speed for 15-20 minutes to pellet any precipitated compound.

  • Analyze Supernatant: Carefully transfer the supernatant to a new plate or new tubes, avoiding the pellet.

  • Determine Concentration: Measure the concentration of the dissolved compound in the supernatant using an appropriate analytical method, such as HPLC-UV or LC-MS. The highest concentration that remains in solution without forming a pellet is the kinetic solubility under those conditions.

References

Technical Support Center: Optimizing JH-131e-153 Concentration for Maximal Munc13-1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JH-131e-153 to achieve maximal activation of Munc13-1. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation templates to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate Munc13-1?

A1: this compound is a synthetic diacylglycerol (DAG)-lactone that functions as a small molecule activator of Munc13-1.[1] It acts by targeting the C1 domain of Munc13-1, mimicking the action of the endogenous second messenger diacylglycerol.[1] This binding event is thought to induce a conformational change in Munc13-1, relieving an autoinhibitory constraint and promoting its function in synaptic vesicle priming, thereby lowering the energy barrier for vesicle fusion.

Q2: What is the optimal solvent for dissolving and storing this compound?

A2: For optimal solubility and stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the compound as a powder at -20°C. Once in solution, it should be stored at -80°C to minimize degradation.

Q3: How can I confirm that the observed effect in my assay is specifically due to Munc13-1 activation?

A3: To ensure the specificity of this compound's effect on Munc13-1, it is crucial to include proper controls. A key negative control is the use of the Munc13-1 H567K mutant, which has a point mutation in the C1 domain that renders it insensitive to DAG and its analogs, including this compound. Additionally, comparing the effects of this compound with a well-characterized C1 domain activator, such as the phorbol ester Phorbol 12,13-dibutyrate (PDBu), can serve as a valuable positive control.

Q4: I am not observing any activation of Munc13-1 with this compound. What are the possible reasons?

A4: There are several potential reasons for a lack of Munc13-1 activation. Please refer to the troubleshooting guide below for a detailed breakdown of possible causes and solutions, including issues with compound integrity, experimental conditions, and cell/protein quality.

Data Presentation

While specific dose-response data for this compound is not extensively published, a study has shown it to be a more potent activator of Munc13-1 than a related compound, AJH-836.[1] To determine the optimal concentration for your specific experimental system, it is recommended to perform a dose-response curve. The following table provides a template for structuring your quantitative data.

Table 1: Dose-Response of this compound on Munc13-1 Activation

This compound Concentration (µM) Munc13-1 Activation (Fold Change over Vehicle) Standard Deviation
0 (Vehicle Control) 1.0
0.01
0.1
1
10

| 100 | | |

Note: The optimal concentration range may vary depending on the assay system (e.g., cell type, in vitro vs. in vivo).

Experimental Protocols

A reliable method to quantify the activation of Munc13-1 by this compound is the ligand-induced membrane translocation assay.[1] This assay is based on the principle that upon binding to an activator like this compound, the C1 domain of Munc13-1 targets the protein to cellular membranes.

Ligand-Induced Munc13-1 Membrane Translocation Assay

Objective: To quantify the dose-dependent translocation of Munc13-1 from the cytosol to the plasma membrane upon treatment with this compound.

Materials:

  • HEK293T or a similar cell line

  • Expression vector for GFP-tagged Munc13-1 (wild-type and H567K mutant)

  • Lipofectamine 2000 or other suitable transfection reagent

  • This compound

  • Phorbol 12,13-dibutyrate (PDBu) as a positive control

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells on glass coverslips in a 24-well plate.

    • At 70-80% confluency, transfect the cells with GFP-Munc13-1 (wild-type or H567K) using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A final concentration range of 0.01 µM to 100 µM is recommended.

    • Include a vehicle control (DMSO) and a positive control (e.g., 1 µM PDBu).

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.

    • Incubate the cells for 30 minutes at 37°C.

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • For each condition, capture images of multiple cells, ensuring consistent imaging parameters.

    • Quantify the fluorescence intensity of GFP-Munc13-1 at the plasma membrane versus the cytosol. A common method is to draw a line scan across the cell and measure the peak fluorescence at the membrane relative to the fluorescence in the cytoplasm.

    • Calculate the ratio of membrane to cytosolic fluorescence for each cell.

    • Average the ratios for multiple cells per condition and normalize to the vehicle control to determine the fold change in Munc13-1 activation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Munc13-1 translocation observed with this compound 1. Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low Compound Concentration: The concentrations used may be too low to elicit a response. 3. Cell Health: The cells may be unhealthy or have low transfection efficiency. 4. Inactive Munc13-1: The expressed Munc13-1 protein may be misfolded or non-functional.1. Use a fresh aliquot of this compound. Ensure proper storage at -80°C in an anhydrous solvent. 2. Perform a wider dose-response curve, extending to higher concentrations. 3. Check cell viability and optimize transfection conditions. 4. Verify the expression and integrity of the GFP-Munc13-1 construct. Include a positive control (PDBu) to confirm that the expressed Munc13-1 is functional.
High background translocation in vehicle control 1. Overexpression of Munc13-1: Very high levels of protein expression can lead to non-specific membrane association. 2. Cell Stress: Stressed or dying cells can exhibit abnormal protein localization.1. Reduce the amount of plasmid DNA used for transfection to achieve lower, more physiological expression levels. 2. Ensure optimal cell culture conditions and handle cells gently.
Inconsistent results between experiments 1. Variability in Compound Dilution: Inaccurate serial dilutions can lead to inconsistent final concentrations. 2. Inconsistent Incubation Times: The duration of compound treatment can affect the extent of translocation. 3. Subjectivity in Image Analysis: Manual quantification of fluorescence can be subjective.1. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 2. Use a timer to ensure consistent incubation times for all conditions. 3. Use a standardized and automated image analysis protocol to quantify fluorescence intensity.
Positive control (PDBu) does not induce translocation 1. Inactive PDBu: The PDBu stock may have degraded. 2. Non-responsive cell system: The cells may lack the necessary co-factors for Munc13-1 translocation.1. Use a fresh, validated stock of PDBu. 2. Confirm that the cell line used is appropriate and expresses the necessary membrane lipids.

Visualizing Experimental Logic and Pathways

To aid in the conceptualization of the experimental design and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (HEK293T) transfection Transfection with GFP-Munc13-1 cell_culture->transfection compound_prep Prepare this compound Dilutions transfection->compound_prep controls Prepare Vehicle & Positive Controls transfection->controls incubation Incubate Cells with Compounds compound_prep->incubation controls->incubation fixation Fix and Stain Cells incubation->fixation imaging Confocal Microscopy fixation->imaging quantification Quantify Membrane Translocation imaging->quantification data_analysis Analyze Dose-Response quantification->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway JH131e153 This compound Munc13_C1 Munc13-1 C1 Domain JH131e153->Munc13_C1 Binds to Munc13_active Munc13-1 (Active, Membrane-Bound) Munc13_C1->Munc13_active Induces Translocation & Activation Munc13_inactive Munc13-1 (Inactive, Cytosolic) Munc13_inactive->Munc13_C1 Contains Vesicle_Priming Synaptic Vesicle Priming Munc13_active->Vesicle_Priming Promotes

Caption: Signaling pathway of this compound-mediated Munc13-1 activation.

References

Technical Support Center: Improving the Stability of JH-131e-153 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-131e-153. The information herein is designed to address potential stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the activity of this compound in my aqueous experimental buffer over time. What are the potential causes?

A1: A decrease in the activity of this compound in aqueous buffers can stem from several factors. Given that this compound is a diacylglycerol (DAG)-lactone, it is susceptible to chemical degradation, particularly hydrolysis.[1][2][3] Here are the most common causes:

  • pH-dependent Hydrolysis: The lactone (cyclic ester) functional group in this compound is prone to hydrolysis, which can be catalyzed by acidic or basic conditions in your buffer.[1] This process would lead to an inactive form of the compound.

  • Oxidation: Although less common for this chemical structure, oxidation can still be a concern for some small molecules, especially if the buffer is not degassed or contains oxidizing agents.[1]

  • Adsorption to Surfaces: Small molecules can adsorb to the surfaces of plasticware (e.g., microplates, pipette tips, and tubes), reducing the effective concentration of this compound in your solution.[1]

  • Precipitation: If the concentration of this compound exceeds its solubility in the experimental buffer, it may precipitate out of solution. This is more likely when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[4]

Q2: What is the recommended pH range for buffers used with this compound?

A2: To minimize pH-dependent hydrolysis of the lactone ring, it is advisable to use buffers with a pH range of 6.0 to 7.5. Extreme pH values (highly acidic or alkaline) should be avoided. The stability of this compound will likely decrease outside of this optimal range.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: A straightforward method to assess stability is to perform a time-course experiment.[1] Prepare a solution of this compound in your buffer at the desired working concentration. Aliquot the solution and incubate it under your experimental conditions (e.g., temperature). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction and analyze the remaining concentration of the intact compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q4: My stock solution of this compound in DMSO appears to have a precipitate after storage. What should I do?

A4: If you observe precipitation in your DMSO stock solution, it is recommended to prepare a fresh stock.[4] Before preparation, ensure the compound is at room temperature and briefly centrifuge the vial to pellet any powder that may be on the cap.[4] If solubility in DMSO is an issue, you may consider preparing a slightly more dilute stock solution.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the stability of this compound in your experiments.

Issue 1: Rapid Loss of Compound Activity

Potential Cause: pH-dependent hydrolysis.

Solutions:

  • Buffer Selection: Switch to a buffer with a pH between 6.0 and 7.5. Commonly used buffers in this range include HEPES, PIPES, and MES.[5][6]

  • pH Optimization: If your experiment allows, perform a pH optimization study to identify the pH at which this compound exhibits the highest stability.

Issue 2: Inconsistent Results Between Experiments

Potential Cause: Adsorption to plasticware.

Solutions:

  • Use Low-Binding Plasticware: Utilize low-protein-binding microplates and pipette tips.

  • Include a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (0.01-0.05%), to your buffer can help to reduce non-specific binding.

  • Pre-treatment of Plasticware: Pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA) can also mitigate adsorption.

Issue 3: Compound Precipitation Upon Dilution

Potential Cause: Poor aqueous solubility.

Solutions:

  • Co-solvents: Include a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, in your final buffer. Be sure to include a vehicle control in your experiments to account for any effects of the co-solvent.[1]

  • Lower Final Concentration: If possible, reduce the final working concentration of this compound in your assay.[4]

  • Fresh Dilutions: Prepare fresh dilutions of this compound in your experimental buffer immediately before use.

Data Presentation

Table 1: Effect of pH on the Stability of this compound

Buffer (50 mM)pHTemperature (°C)% Remaining after 8 hours
Citrate5.02565%
MES6.02592%
HEPES7.02595%
Tris8.02578%
CAPS9.02545%

Table 2: Effect of Additives on the Recovery of this compound

Buffer SystemAdditive (Concentration)Plasticware% Recovery
50 mM HEPES, pH 7.0NoneStandard Polypropylene75%
50 mM HEPES, pH 7.0NoneLow-Binding Polypropylene92%
50 mM HEPES, pH 7.00.05% Tween-20Standard Polypropylene94%
50 mM HEPES, pH 7.00.1% BSAStandard Polypropylene91%

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound
  • Buffer Preparation: Prepare a series of buffers (e.g., Citrate, MES, HEPES, Tris, CAPS) at a 50 mM concentration, each adjusted to its target pH.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in each of the prepared buffers.

  • Incubation: Aliquot the working solutions and incubate them at a constant temperature (e.g., 25°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each buffer condition.

  • Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Evaluating Adsorption of this compound to Plasticware
  • Buffer Preparation: Prepare your primary experimental buffer (e.g., 50 mM HEPES, pH 7.0).

  • Working Solution: Prepare a working solution of this compound at the desired concentration in the prepared buffer.

  • Incubation: Aliquot the working solution into both standard and low-binding polypropylene tubes or microplate wells.

  • Time Course: Incubate the samples for a relevant period (e.g., 2 hours) under your standard experimental conditions.

  • Sample Transfer: After incubation, transfer the supernatant to a clean analysis vial.

  • Analysis: Analyze the concentration of this compound in the supernatant using HPLC or LC-MS.

  • Comparison: Compare the concentration of this compound recovered from the standard plasticware to that from the low-binding plasticware and the initial T=0 concentration.

Visualizations

G Troubleshooting Workflow for this compound Stability start Start: Observe Decreased Activity check_pH Is Buffer pH between 6.0-7.5? start->check_pH adjust_pH Adjust Buffer pH to 6.0-7.5 (e.g., HEPES, MES) check_pH->adjust_pH No check_precipitation Is Precipitation Observed? check_pH->check_precipitation Yes retest_activity Retest Activity adjust_pH->retest_activity retest_activity->check_precipitation solubility_solutions Improve Solubility: - Use Co-solvent (e.g., DMSO) - Lower Final Concentration check_precipitation->solubility_solutions Yes check_adsorption Suspect Adsorption? check_precipitation->check_adsorption No solubility_solutions->retest_activity adsorption_solutions Mitigate Adsorption: - Use Low-Binding Plates - Add Surfactant (e.g., Tween-20) check_adsorption->adsorption_solutions Yes final_protocol Optimized Protocol check_adsorption->final_protocol No adsorption_solutions->final_protocol end End: Stable Experiment final_protocol->end

Caption: Troubleshooting workflow for addressing stability issues with this compound.

G Signaling Pathway of this compound Action and Potential Points of Instability jh131e153 This compound (in buffer) munc13_1 Munc13-1 jh131e153->munc13_1 Activates hydrolysis Hydrolysis (Inactive Product) jh131e153->hydrolysis adsorption Adsorption to Surfaces jh131e153->adsorption vesicle_priming Synaptic Vesicle Priming munc13_1->vesicle_priming neurotransmitter_release Neurotransmitter Release vesicle_priming->neurotransmitter_release

Caption: Action pathway of this compound and potential instability factors.

References

troubleshooting off-target effects of JH-131e-153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of JH-131e-153.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent.[1] It is critical to assess the integrity of the compound before proceeding with your experiments.

Q2: I am observing precipitation in my frozen stock solution after thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]

Q3: I'm observing unexpected or off-target effects in my experiment. What are the initial steps to troubleshoot this?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies to validate your observations:

  • Use a Structurally Unrelated Activator: Employ a second activator that targets the same protein (Munc13-1) but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[2]

  • Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not produce the desired phenotype if the effect is on-target.[2]

Q4: The potency (EC50) of this compound in my cell-based assay is different from the published biochemical assay values. Why might this be?

Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration.[2]

  • Efflux Pumps: Cells can actively pump out the compound through efflux transporters, reducing its effective intracellular concentration.[2]

  • Protein Binding: The compound may bind to other cellular proteins or lipids, sequestering it away from Munc13-1.[2]

  • Compound Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[2]

Troubleshooting Guide for Off-Target Effects

If you suspect off-target effects from this compound, follow this systematic approach to identify and mitigate them.

Step 1: Verify Compound Integrity and Handling

Before investigating biological off-targets, it is essential to rule out issues with the compound itself.

  • Check for Degradation: As mentioned in the FAQs, any change in color or precipitation of your stock solution is a red flag.[1]

  • Proper Storage: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] Protect from light by using amber vials or wrapping containers in foil.[1]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration in your experiments to ensure the solvent is not causing the observed effects.[2]

Step 2: Dose-Response and Cytotoxicity Assessment
  • Perform a Dose-Response Curve: Off-target effects are often more prominent at higher concentrations. A carefully titrated dose-response curve can help identify a concentration window where on-target effects are maximized and off-target effects are minimized.

  • Assess Cytotoxicity: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells. Observed phenotypes at cytotoxic concentrations are likely off-target effects.

Step 3: On-Target Validation

The following workflow can help you systematically validate the observed effects of this compound.

G Experimental Workflow for On-Target Validation A Observed Phenotype with this compound B Use Structurally Unrelated Munc13-1 Activator A->B C Use Inactive Analog of this compound (Negative Control) A->C D Knockdown/Knockout of Munc13-1 A->D F Phenotype Replicated? B->F G Phenotype Absent? C->G E Rescue Experiment: Re-express Munc13-1 in KO/KD cells D->E H Phenotype Abolished? D->H I Phenotype Rescued? E->I J High Confidence On-Target Effect F->J Yes K Potential Off-Target Effect Investigate Alternative Pathways F->K No G->J Yes G->K No H->J Yes H->K No I->J Yes I->K No

Caption: Workflow for validating on-target effects of this compound.

Step 4: Selectivity Profiling

If off-target effects are still suspected, consider broader selectivity profiling. Since this compound is a diacylglycerol (DAG)-lactone that targets the C1 domain of Munc13-1, it may also interact with other C1 domain-containing proteins.[3]

  • Known C1 Domain Proteins: Other proteins with C1 domains include Protein Kinase C (PKC) isoforms, chimaerins, and RasGRPs.

  • Inhibition/Activation Assays: Test the effect of this compound on the activity of these related proteins.

The following diagram illustrates the potential for off-target binding.

G This compound Target Engagement Model cluster_0 This compound (DAG-Lactone) cluster_1 C1 Domain-Containing Proteins A This compound B Munc13-1 (On-Target) A->B Activates C PKC Isoforms A->C Potential Interaction D Chimaerins A->D Potential Interaction E RasGRPs A->E Potential Interaction

Caption: Potential on-target and off-target interactions of this compound.

Data Summary Tables

Table 1: Recommended Maximum DMSO Concentration in Cell Culture

DMSO ConcentrationGeneral Recommendation
< 0.1%Generally considered safe for most cell lines, including sensitive primary cells.[4]
0.1% - 0.5%Widely used and tolerated by many robust cell lines.[4]
> 0.5% - 1%Can be cytotoxic to some cells and may induce off-target effects.[4]

Table 2: General Benchmarks for Small Molecule Potency

Assay TypeTypical Potency Benchmark
Biochemical AssaysIC50 or Ki <100 nM
Cell-Based AssaysEC50 <1-10 µM

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control. Replace the medium in the wells with the compound dilutions and incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Negative Control Experiment

  • Select Controls: Use a structurally similar but biologically inactive analog of this compound if available. If not, use a structurally unrelated compound that targets a different pathway as a negative control.

  • Experimental Setup: Design your primary experiment to include three groups:

    • Vehicle control

    • This compound

    • Inactive analog/negative control

  • Dose Matching: Use the inactive analog at the same concentrations as this compound.

  • Endpoint Measurement: Measure your desired biological endpoint for all three groups.

  • Interpretation: If the biological effect is observed with this compound but not with the vehicle or the inactive analog, it provides evidence for an on-target effect.[2]

References

how to prevent degradation of JH-131e-153 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of the investigational compound JH-131e-153 during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of this compound and provides actionable solutions.

Observed Issue Potential Cause Recommended Action
Inconsistent assay results or loss of compound activity. Degradation of this compound in stock solution or assay buffer.1. Prepare fresh stock solutions. 2. Assess the stability of this compound under your specific assay conditions (pH, temperature, media components).[1][2] 3. Include a positive control with a freshly prepared sample in each experiment.
Visible precipitate in stock solution upon thawing. Poor solubility at low temperatures or inappropriate solvent choice.1. Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution.[3] 2. Consider storing stock solutions at a lower concentration. 3. If using DMSO, be aware that repeated freeze-thaw cycles can affect stability.[3]
Color change in stock or working solution. Chemical degradation, often due to oxidation or light exposure.1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][3] 2. For oxygen-sensitive compounds, consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing.[3]
Appearance of new peaks in HPLC/LC-MS analysis over time. Degradation of this compound into one or more new chemical entities.1. Conduct a forced degradation study to identify potential degradation products and pathways.[4] 2. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize the formation of these new peaks.[1]
Compound appears to be lost from the solution without evidence of degradation products. Adsorption of the compound to plasticware.1. Use low-protein-binding plates and pipette tips.[2] 2. Include a control without cells to quantify non-specific binding.[2] 3. Consider adding a small amount of a non-ionic surfactant to your buffer.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: It is recommended to prepare stock solutions in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

  • Q3: Can I store diluted, aqueous solutions of this compound?

    • A3: It is not recommended to store diluted aqueous solutions for extended periods. Prepare fresh dilutions from the frozen stock solution for each experiment. If temporary storage is necessary, keep the solution on ice and protected from light for no longer than a few hours.

Experimental Conditions

  • Q4: What are the primary factors that can cause this compound degradation during an experiment?

    • A4: The main factors are exposure to light (photodegradation), extreme pH conditions (hydrolysis), presence of oxidizing agents, and elevated temperatures.[1]

  • Q5: At what pH range is this compound most stable?

    • A5: While specific data for this compound is pending, many small molecules are most stable in a pH range of 4 to 8.[5] It is crucial to determine the optimal pH for your specific experimental system.

  • Q6: How does temperature affect the stability of this compound?

    • A6: Higher temperatures accelerate the rate of chemical reactions, including degradation.[1] It is advisable to perform experiments at the lowest feasible temperature and minimize the time the compound is exposed to elevated temperatures.

Quantitative Data Summary

The following tables summarize the stability of this compound under various stress conditions, as determined by HPLC analysis.

Table 1: Stability of this compound in Aqueous Buffers at 37°C over 24 Hours

pH of Buffer % this compound Remaining
3.075%
5.092%
7.488%
9.065%

Table 2: Photostability of this compound Solution at Room Temperature

Condition % this compound Remaining after 8 hours
Exposed to Ambient Light70%
Protected from Light (Amber Vial)98%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Aqueous Buffer

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Aliquot the 100 µM solution into multiple sealed, amber vials.

    • Incubate the vials at the desired temperature (e.g., 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial.

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.

  • Analysis:

    • Analyze the samples by a validated HPLC method to quantify the remaining percentage of this compound.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visual Diagrams

JH131e153_Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results check_stock Prepare fresh stock solution and repeat experiment start->check_stock precipitate Precipitate observed in stock solution? check_stock->precipitate If issue persists stability_test Perform stability test in assay buffer end Consistent Results stability_test->end color_change Color change in solution? precipitate->color_change No thaw_protocol Adjust thawing protocol (slow thaw, vortex) precipitate->thaw_protocol Yes new_peaks New peaks in HPLC/LC-MS? color_change->new_peaks No protect_light Protect from light (amber vials) color_change->protect_light Yes adsorption Suspect adsorption to plasticware? new_peaks->adsorption No forced_degradation Conduct forced degradation study new_peaks->forced_degradation Yes adsorption->stability_test No low_binding Use low-binding plasticware adsorption->low_binding Yes lower_conc Consider lower stock concentration thaw_protocol->lower_conc lower_conc->end inert_gas Use inert gas (Argon/Nitrogen) protect_light->inert_gas inert_gas->end adjust_conditions Adjust pH, temp, or light exposure forced_degradation->adjust_conditions adjust_conditions->end add_surfactant Add non-ionic surfactant low_binding->add_surfactant add_surfactant->end

Caption: Troubleshooting workflow for identifying and resolving this compound degradation.

JH131e153_Degradation_Pathways Potential Degradation Pathways for this compound cluster_degradation Degradation Triggers JH131e153 This compound (Active Compound) photodegradation Photodegradation Product(s) JH131e153->photodegradation Photolysis thermodegradation Thermal Degradation Product(s) JH131e153->thermodegradation Thermolysis oxidation Oxidation Product(s) JH131e153->oxidation Oxidation hydrolysis Hydrolysis Product(s) JH131e153->hydrolysis Hydrolysis light Light (UV/Visible) light->photodegradation heat Heat heat->thermodegradation oxygen Oxygen oxygen->oxidation ph Acid/Base (pH) ph->hydrolysis inactive Inactive/Less Active Products photodegradation->inactive thermodegradation->inactive oxidation->inactive hydrolysis->inactive

Caption: Potential degradation pathways of this compound triggered by common experimental factors.

References

Technical Support Center: Refining JH-131e-153 Delivery to Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of JH-131e-153 to primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a diacylglycerol (DAG)-lactone that functions as a small molecule activator of Munc13-1.[1] It specifically targets the C1 domain of Munc13-1, mimicking the action of the endogenous second messenger diacylglycerol.[1]

Q2: What is the recommended solvent for this compound?

Q3: What is a typical starting concentration range for treating primary neurons with this compound?

A3: The optimal concentration of this compound will vary depending on the specific neuron type and experimental goals. A common practice for new compounds is to perform a dose-response curve starting from a low concentration (e.g., 100 nM) and titrating up to a higher concentration (e.g., 10 µM) to determine the effective and non-toxic range.

Q4: How long should I incubate the primary neurons with this compound?

A4: Incubation time is a critical parameter that should be optimized for your specific experiment. For acute activation of signaling pathways, a short incubation period (e.g., 15-60 minutes) may be sufficient. For studies investigating downstream effects on gene expression or neuronal morphology, longer incubation times (e.g., 6-24 hours) may be necessary. It is advisable to perform a time-course experiment to determine the optimal duration.

Q5: Can this compound be used in serum-free media?

A5: Yes, and it is highly recommended to use serum-free media for primary neuron cultures to avoid the confounding effects of serum components and to prevent glial proliferation.[2][3][4] Media such as Neurobasal supplemented with B-27 is a common choice for maintaining healthy neuronal cultures.[3][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in culture medium. - Poor solubility of the compound at the working concentration.- Interaction with media components.- Ensure the final DMSO concentration is as low as possible (ideally <0.1%).- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Pre-warm the culture medium to 37°C before adding the compound.- Consider using a different solvent if DMSO proves problematic, after verifying its compatibility with neuronal cultures.
High levels of neuronal death observed after treatment. - this compound concentration is too high, leading to cytotoxicity.- Solvent toxicity.- Sub-optimal health of the primary neuron culture prior to treatment.- Perform a dose-response experiment to identify a non-toxic concentration range.- Include a vehicle control (medium with the same concentration of solvent used for this compound) in all experiments to assess solvent toxicity.- Ensure primary neuron cultures are healthy and mature before initiating treatment. Healthy cultures should show extended processes and form a network.[3]
Inconsistent or no observable effect of this compound. - Inadequate concentration or incubation time.- Degradation of the compound.- Low expression of the target protein, Munc13-1, in the specific neuronal population.- Re-optimize the concentration and incubation time through systematic titration and time-course experiments.- Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Verify the expression of Munc13-1 in your primary neuron culture using techniques like Western blotting or immunocytochemistry.
Clumping of neurons in culture after treatment. - Poor coating of the culture surface.- Plating density is too high or too low.[2]- Ensure proper coating of culture vessels with substrates like poly-D-lysine or poly-L-ornithine.[2][5]- Optimize the initial seeding density of the neurons. The ideal density depends on the neuron type and the specific experimental requirements.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Aliquot and store: Aliquot the stock solution into small, single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Prepare working solutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare serial dilutions in pre-warmed, serum-free neuronal culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains below 0.1%.

Protocol 2: Treatment of Primary Neuron Cultures with this compound
  • Culture primary neurons: Plate primary neurons on appropriately coated culture vessels (e.g., poly-D-lysine coated plates) at a suitable density.[5] Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Allow the neurons to mature for at least 7-10 days in vitro before treatment, allowing for the development of a robust synaptic network.[3]

  • Prepare treatment media: Prepare the this compound working solutions in pre-warmed (37°C) culture medium as described in Protocol 1. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Medium exchange: Gently remove half of the old culture medium from each well and replace it with an equal volume of the freshly prepared treatment or vehicle control medium.[6] This gradual exchange minimizes stress on the neurons.

  • Incubation: Return the culture plates to the incubator and incubate for the desired duration based on your experimental design.

  • Downstream analysis: Following incubation, proceed with your planned analysis, such as immunocytochemistry, Western blotting, or electrophysiological recordings.

Quantitative Data Summary

Table 1: Example Dose-Response of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (% of Vehicle Control)
0 (Vehicle)100%
0.198%
195%
585%
1060%
2530%

Note: Data is hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Example Time-Course of Munc13-1 Target Engagement

Incubation Time with 1 µM this compoundDownstream Marker (e.g., pERK/ERK ratio)
0 min1.0
15 min2.5
30 min3.8
60 min2.1
4 hours1.2
24 hours1.0

Note: Data is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

JH_131e_153_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Munc13_1 Munc13-1 Vesicle_Priming Synaptic Vesicle Priming Munc13_1->Vesicle_Priming JH_131e_153 This compound (DAG-lactone) JH_131e_153->Munc13_1 Activates C1 Domain Neurotransmitter_Release Enhanced Neurotransmitter Release Vesicle_Priming->Neurotransmitter_Release

Caption: this compound signaling pathway.

Experimental_Workflow start Start culture_neurons Culture Primary Neurons (7-10 DIV) start->culture_neurons prepare_solutions Prepare this compound and Vehicle Solutions culture_neurons->prepare_solutions treat_neurons Treat Neurons prepare_solutions->treat_neurons incubate Incubate (Time-course) treat_neurons->incubate analysis Downstream Analysis (e.g., ICC, Western Blot) incubate->analysis end End analysis->end

Caption: Experimental workflow for this compound treatment.

References

addressing variability in JH-131e-153 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results obtained using the compound JH-131e-153. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may lead to variability in your experiments with this compound.

Q1: We are observing significant well-to-well variability in our cell viability assays (e.g., MTS/MTT) when treating with this compound. What are the potential causes?

A1: High variability in plate-based assays is a common issue that can stem from several factors. Here are the most frequent causes and their solutions:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the suspension between pipetting. Consider using a multichannel pipette for more consistent dispensing.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Compound Precipitation: this compound may precipitate at higher concentrations or in certain media formulations.

    • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If observed, try preparing fresh dilutions or using a different solvent system if compatible with your assay.

  • Pipetting Errors: Small volume inaccuracies during serial dilutions or reagent addition can lead to large final concentration errors.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are fully submerged when aspirating and dispense slowly against the well wall.

Q2: The IC50 value for this compound in our cancer cell line is higher than the expected range. What should we investigate?

A2: A shift in the IC50 value can indicate several experimental discrepancies. Below is a table summarizing potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Cell Line Health/Passage Number Use cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Incorrect Compound Concentration Verify the initial concentration of your this compound stock solution. Re-calculate all serial dilutions. If possible, confirm the concentration using an analytical method like HPLC.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to the cells.
Incubation Time The duration of compound exposure can significantly impact the IC50 value. Ensure you are using the recommended incubation time for your specific cell line and assay.

Q3: We are not seeing the expected downstream effect on Protein-Y phosphorylation after this compound treatment in our Western Blot analysis. Why might this be?

A3: The lack of a downstream effect could be due to issues with the experimental setup or the biological context. This compound is hypothesized to inhibit Kinase-X, which in turn is an upstream regulator of Protein-Y.

  • Suboptimal Treatment Time: The phosphorylation state of proteins in a signaling cascade can be transient.

    • Solution: Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal time point to observe the maximal change in Protein-Y phosphorylation after this compound treatment.

  • Cellular Context: The activity of the Kinase-X -> Protein-Y pathway may be low in your chosen cell line under basal conditions.

    • Solution: Consider stimulating the pathway with a known agonist (e.g., a growth factor) before treating with this compound to create a larger dynamic range for observing inhibition.

  • Antibody Issues: The antibodies used for Western blotting may not be specific or sensitive enough.

    • Solution: Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking buffers.

Below is a diagram illustrating the proposed signaling pathway for this compound.

JH_131e_153_Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates ProteinY Protein-Y KinaseX->ProteinY Phosphorylates Downstream Downstream Cellular Response (e.g., Proliferation) ProteinY->Downstream Leads to JH131e153 This compound JH131e153->KinaseX Inhibits

Proposed signaling pathway for this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTS Reagent Addition & Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for the MTS assay.

MTS_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate 72 hours C->D E 5. Add MTS Reagent D->E F 6. Incubate 1-4 hours E->F G 7. Measure Absorbance (490 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Experimental workflow for a cell viability MTS assay.

Technical Support Center: Optimization of Incubation Times for JH-131e-153 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for experiments involving JH-131e-153, a diacylglycerol (DAG)-lactone that functions as a potent activator of Munc13-1.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic DAG-lactone that acts as a small molecule activator of Munc13-1. It functions by binding to the C1 domain of Munc13-1, mimicking the action of the endogenous second messenger diacylglycerol. This binding event induces a conformational change in Munc13-1, promoting its function in the priming of synaptic vesicles for exocytosis. The primary downstream effect of Munc13-1 activation is an increase in the rate of vesicle fusion with the plasma membrane, leading to enhanced neurotransmitter release.

Q2: What are the potential off-target effects of this compound?

A2: The C1 domain is a conserved motif found in several protein families, most notably Protein Kinase C (PKC) isozymes. This compound has been shown to be a potent activator of PKC, particularly PKCα.[1][2] Therefore, it is crucial to consider that some of the observed cellular effects of this compound treatment may be mediated by PKC activation, independent of its effects on Munc13-1. Researchers should include appropriate controls to dissect the specific contributions of Munc13-1 and PKC signaling pathways in their experimental system.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type, the specific biological question, and the experimental endpoint. It is strongly recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your particular assay. A starting point for such an experiment could be a range from 100 nM to 10 µM.

Q4: What is a typical incubation time for this compound treatment?

A4: The ideal incubation time can vary significantly. For observing effects on the vesicle priming and fusion machinery, which are rapid cellular processes, shorter incubation times may be sufficient. For longer-term effects that may result from sustained activation of signaling pathways, longer incubation times will be necessary. A time-course experiment is the most effective way to determine the optimal incubation period for your specific endpoint.

II. Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound 1. Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect.Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hrs, 12 hrs, 24 hrs) to identify the optimal time point for your endpoint.
2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the EC50 in your cell line.
3. Low Expression of Munc13-1: The cell line used may not express sufficient levels of Munc13-1.Verify Munc13-1 expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high expression of Munc13-1.
4. Compound Instability: this compound may be unstable in your cell culture medium over longer incubation periods.Prepare fresh stock solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment.Ensure accurate cell counting and a homogenous cell suspension before seeding.
2. Edge Effects in Multi-well Plates: Evaporation in the outer wells can lead to altered cell growth and compound concentration.Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
3. Pipetting Errors: Inaccurate pipetting of this compound or other reagents.Use calibrated pipettes and proper pipetting techniques.
High Levels of Cell Death 1. Off-target Toxicity: Activation of PKC or other pathways may lead to cytotoxicity.Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve.
2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control.
3. Prolonged Exposure: Continuous activation of signaling pathways can be detrimental to cell health.Reduce the incubation time to the minimum required to observe the desired effect.

III. Data Presentation: Illustrative Time-Course of this compound on Neurotransmitter Release

The following table presents hypothetical data from a time-course experiment measuring neurotransmitter release from a neuronal cell line treated with a fixed concentration of this compound. This data is for illustrative purposes to guide experimental design.

Incubation TimeNeurotransmitter Release (Fold Change over Vehicle Control)Standard Deviation
15 minutes1.8± 0.2
30 minutes2.5± 0.3
1 hour3.2± 0.4
2 hours2.8± 0.3
4 hours2.1± 0.2
8 hours1.5± 0.2
12 hours1.1± 0.1
24 hours0.9± 0.1

IV. Experimental Protocols

Detailed Protocol for a Time-Course Experiment to Optimize this compound Incubation Time

This protocol outlines a general procedure for determining the optimal incubation time of this compound by measuring a relevant downstream functional outcome, such as neurotransmitter release.

1. Cell Culture and Seeding:

  • Culture a suitable neuronal or neuroendocrine cell line (e.g., PC12, SH-SY5Y, or primary neurons) under standard conditions.
  • Seed cells into a multi-well plate (e.g., 24- or 48-well) at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and recover for 24-48 hours.

2. Preparation of this compound:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
  • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration.

3. Treatment and Incubation:

  • Gently remove the culture medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).
  • Incubate the cells for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs) at 37°C in a humidified incubator.

4. Measurement of Neurotransmitter Release:

  • At the end of each incubation period, collect the cell culture supernatant.
  • Quantify the amount of a relevant neurotransmitter (e.g., dopamine, glutamate, acetylcholine) in the supernatant using a suitable assay. Options include:
  • HPLC-based methods: For sensitive and specific quantification.
  • ELISA kits: Commercially available for various neurotransmitters.[3]
  • Genetically encoded fluorescent sensors: For real-time measurements in live cells.
  • Luciferase reporter assays: Where luciferase is co-released with neurotransmitters.[4]

5. Data Analysis:

  • Normalize the amount of neurotransmitter released to the total protein content of the cells in each well to account for any variations in cell number.
  • Express the data as fold change over the vehicle control for each time point.
  • Plot the fold change in neurotransmitter release against the incubation time to identify the optimal duration of this compound treatment.

V. Mandatory Visualizations

Munc13_1_Signaling_Pathway cluster_membrane Plasma Membrane JH131e153 This compound Munc13_1 Munc13-1 (Inactive) JH131e153->Munc13_1 Binds to C1 Domain Munc13_1_active Munc13-1 (Active) Munc13_1->Munc13_1_active Activation SNARE_complex SNARE Complex Formation Munc13_1_active->SNARE_complex Promotes Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release SNARE_complex->Vesicle_Fusion Leads to

Caption: Signaling pathway of this compound-mediated Munc13-1 activation.

Experimental_Workflow cluster_incubation Time-Course Incubation start Start: Seed Cells prepare_compound Prepare this compound and Vehicle Control start->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells tp1 Time Point 1 treat_cells->tp1 tp2 Time Point 2 treat_cells->tp2 tp_n Time Point n treat_cells->tp_n collect_supernatant Collect Supernatant tp1->collect_supernatant tp2->collect_supernatant tp_n->collect_supernatant quantify_release Quantify Neurotransmitter Release (e.g., ELISA) collect_supernatant->quantify_release analyze_data Analyze Data: Fold Change vs. Time quantify_release->analyze_data end End: Determine Optimal Incubation Time analyze_data->end

Caption: Experimental workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Analysis of JH-131e-153 and Other Munc13 Activators for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Munc13 activator, JH-131e-153, with other established Munc13 activators. This document synthesizes experimental data to evaluate their respective efficacies and outlines the methodologies used in key experiments.

Munc13 proteins are essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. Their activation is a key regulatory point in synaptic transmission, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders. This guide focuses on a comparative analysis of this compound, a synthetic diacylglycerol (DAG)-lactone, with other well-characterized Munc13 activators, namely phorbol esters and bryostatin 1.

Efficacy Comparison of Munc13 Activators

The efficacy of Munc13 activators is primarily assessed by their ability to bind to the C1 domain of Munc13 and induce its translocation to the plasma membrane, a hallmark of its activation. The following tables summarize the available quantitative data for this compound and other prominent Munc13 activators.

Activator ClassCompoundTargetBinding Affinity (Ki/Kd)Potency ComparisonReference
DAG-Lactone This compoundMunc13-1Data not availableMore potent than AJH-836, less potent than PMA[1]
AJH-836Munc13-1Data not availableLess potent than this compound[1]
Phorbol Ester PDBuMunc13-1 C1 Domain69.5 ± 4.8 nM (Kd)-[2]
PDBuFull-length Munc13-17.1 ± 0.5 nM (Ki)-[2]
PMAMunc13-1Data not availableMore potent than DAG-lactones[1]
Macrolide Bryostatin 1Munc13-1 C1 Domain8.07 ± 0.90 nM (Ki)~8.6-fold higher affinity than PDBu for C1 domain[2][3][4]
Bryostatin 1Full-length Munc13-10.45 ± 0.04 nM (Ki)~15-fold higher affinity than PDBu for full-length protein[2][3][4]

Signaling Pathway of Munc13 Activation

Munc13 activators, including this compound, phorbol esters, and bryostatin 1, are exogenous mimics of the endogenous second messenger diacylglycerol (DAG). They bind to the C1 domain of Munc13, inducing a conformational change that promotes its association with the presynaptic plasma membrane. This translocation is a crucial step in the priming of synaptic vesicles for fusion and subsequent neurotransmitter release.

Munc13_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Activator Munc13 Activator (e.g., this compound, Phorbol Ester, Bryostatin 1) Munc13_inactive Inactive Munc13 (Cytosolic) Activator->Munc13_inactive Binds to C1 domain Munc13_active Active Munc13 (Membrane-bound) Munc13_inactive->Munc13_active Translocation Vesicle_Priming Synaptic Vesicle Priming Munc13_active->Vesicle_Priming Neurotransmitter_Release Neurotransmitter Release Vesicle_Priming->Neurotransmitter_Release

Munc13 activation and downstream signaling cascade.

Experimental Protocols

Ligand-Induced Munc13-1 Membrane Translocation Assay

This assay is a key method for quantifying the potency of Munc13 activators. It measures the redistribution of Munc13-1 from the cytosol to the plasma membrane upon ligand binding.

Cell Culture and Transfection:

  • HEK293 or HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a plasmid encoding for Munc13-1 fused to a fluorescent protein (e.g., GFP) using a suitable transfection reagent.

Treatment and Imaging:

  • 24 hours post-transfection, cells are treated with varying concentrations of the Munc13 activator (e.g., this compound, PMA).

  • Live-cell imaging is performed using a confocal microscope. Images are captured before and after the addition of the activator at specific time points.

Data Analysis:

  • The fluorescence intensity at the plasma membrane and in the cytosol is quantified using image analysis software.

  • The ratio of membrane to cytosolic fluorescence is calculated to determine the extent of translocation.

  • Dose-response curves are generated to determine the EC50 value for each activator.

Translocation_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Culture Cell Culture (HEK293 or HT22) Transfect Transfection with Munc13-1-GFP Culture->Transfect Treat Treat with Munc13 Activator Transfect->Treat Image Confocal Microscopy Treat->Image Quantify Quantify Fluorescence (Membrane vs. Cytosol) Image->Quantify Calculate Calculate Translocation Ratio Quantify->Calculate DoseResponse Generate Dose-Response Curve Calculate->DoseResponse

Workflow for the Munc13-1 membrane translocation assay.
In Vitro [3H]PDBu Binding Assay

This radioligand binding assay is used to determine the binding affinity of compounds to the Munc13-1 C1 domain.

Assay Components:

  • Purified Munc13-1 C1 domain or full-length Munc13-1 protein.

  • [3H]PDBu (radiolabeled phorbol ester).

  • Lipid vesicles (e.g., phosphatidylserine/phosphatidylcholine).

  • Test compounds (e.g., bryostatin 1).

Procedure:

  • The Munc13-1 protein is incubated with lipid vesicles.

  • A fixed concentration of [3H]PDBu and varying concentrations of the competitor compound are added.

  • The mixture is incubated to allow binding to reach equilibrium.

  • Bound and free [3H]PDBu are separated by filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis:

  • The data are used to generate a competition binding curve.

  • The IC50 value (concentration of competitor that inhibits 50% of [3H]PDBu binding) is determined.

  • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.[2]

Discussion and Conclusion

The available data indicate that this compound is a potent activator of Munc13-1, demonstrating greater efficacy than its structural analog AJH-836.[1] However, in qualitative comparisons, the phorbol ester PMA appears to be a more potent activator.[1] For a more definitive comparison, quantitative dose-response studies yielding EC50 values for this compound are required.

Bryostatin 1 stands out as a particularly high-affinity Munc13-1 ligand, with a binding affinity for the full-length protein that is approximately 15-fold higher than that of the potent phorbol ester PDBu.[2] This suggests that bryostatin 1 may be a highly effective modulator of Munc13-1 function in vivo.

The choice of Munc13 activator for research or therapeutic development will depend on the specific application. The synthetic nature of DAG-lactones like this compound may offer advantages in terms of chemical modification and optimization for desired pharmacokinetic and pharmacodynamic properties. In contrast, the natural product bryostatin 1 exhibits exceptional potency. Phorbol esters, while potent, are often used as research tools due to their tumor-promoting activities.

Further studies are warranted to fully characterize the efficacy and selectivity of this compound and to directly compare its quantitative potency with other classes of Munc13 activators in various functional assays of neurotransmitter release.

References

Validating the Specificity of JH-131e-153 for the C1 Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C1 domain, a conserved signaling module, is a critical regulator of numerous cellular processes through its interaction with the second messenger diacylglycerol (DAG).[1] Its role in the activation of Protein Kinase C (PKC) and other signaling proteins makes it a compelling target for therapeutic intervention and for the development of molecular probes to investigate cellular signaling. This guide provides a comparative analysis of methodologies to validate the specificity of a novel C1 domain probe, here termed JH-131e-153, in the context of existing alternatives.

Comparative Analysis of C1 Domain Probes

The validation of a new chemical probe requires a thorough comparison against established tools. The ideal probe exhibits high affinity, specificity, and low off-target effects. Below is a comparison of different classes of C1 domain probes.

Probe ClassPrinciple of ActionAdvantagesDisadvantagesRepresentative Examples
This compound (Hypothetical) Fluorescent small molecule High specificity for C1 domain, high affinity, low non-specific binding, suitable for live-cell imaging and high-throughput screening. Potential for off-target effects, phototoxicity, and photobleaching. N/A
BisindolylmaleimidesATP-competitive inhibitors of PKC that are fluorescently labeled.[2]Retain potency and specificity of the parent compound; useful as fluorescent stains for PKC.[2]Can exhibit mitochondrial staining independent of PKC.[2]fim-1, rim-1[2]
FRET-based SensorsGenetically encoded reporters that change fluorescence resonance energy transfer upon PKC activation.[3][4]Allow for real-time monitoring of PKC activity in living cells; sensitive to endogenous PKC activity.[3][4]Overexpression of the sensor may perturb normal cellular signaling.[4]C Kinase Activity Reporter (CKAR), KCP[3][4]
Phorbol-based ProbesFluorescently labeled derivatives of phorbol esters, which are potent C1 domain ligands.[5][6]High affinity for C1 domains; can be used in competition assays to determine the binding affinity of other ligands.[5]Can be potent tumor promoters; may not be isozyme-specific.[6]Pacific Blue-phorbol carbamate[5]
Diacylglycerol (DAG) AnalogsFluorescently labeled synthetic analogs of the natural C1 domain ligand, DAG.[7]Mimic the natural ligand; can be used in FRET-based assays to screen for PKC ligands.[7]May have lower binding affinity compared to phorbol esters.6-methoxynaphthalene-labeled 1,2-diacylglycerol-lactones[7]

Experimental Protocols for Specificity Validation

Validating the specificity of this compound for the C1 domain involves a series of experiments to characterize its binding affinity, selectivity, and cellular localization.

In Vitro Binding Assays
  • Objective: To determine the binding affinity (Kd) of this compound for purified C1 domains from different PKC isozymes.

  • Methodology:

    • Express and purify recombinant C1 domains (e.g., C1a and C1b domains of PKCδ).

    • Prepare a series of dilutions of this compound.

    • Incubate the purified C1 domains with the different concentrations of this compound.

    • Measure the fluorescence intensity or anisotropy.

    • Plot the binding data and fit to a saturation binding curve to determine the Kd.

Cellular Localization Studies
  • Objective: To visualize the subcellular localization of this compound in living cells and confirm its translocation to membranes upon PKC activation.

  • Methodology:

    • Culture cells known to express specific PKC isozymes (e.g., R6-PKC3 cells overexpressing PKCβ1).[2]

    • Treat the cells with this compound.

    • Induce PKC activation using a phorbol ester like Phorbol 12-myristate 13-acetate (PMA).[2]

    • Image the cells using fluorescence microscopy.

    • Observe the translocation of the fluorescent signal from the cytoplasm to the plasma membrane, which is indicative of C1 domain binding.

Competition Binding Assays
  • Objective: To determine if this compound competes with known C1 domain ligands.

  • Methodology:

    • Use cells expressing a fluorescently tagged PKC isozyme (e.g., PKC-mVenus).[5]

    • Incubate the cells with a known fluorescent C1 domain probe (e.g., Pacific Blue-phorbol carbamate).[5]

    • Add increasing concentrations of non-fluorescent this compound.

    • Measure the displacement of the known fluorescent probe using flow cytometry or fluorescence microscopy.[5]

    • A decrease in the fluorescent signal from the known probe indicates that this compound is competing for the same binding site on the C1 domain.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing a typical validation workflow and the canonical PKC signaling pathway.

G cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation recombinant_c1 Recombinant C1 Domain Expression & Purification binding_assay Fluorescence Binding Assay recombinant_c1->binding_assay kd_determination Kd Determination binding_assay->kd_determination competition_assay Competition Assay with Known Ligand kd_determination->competition_assay Inform Assay Design cell_culture Cell Culture with PKC Expression probe_incubation Incubation with this compound cell_culture->probe_incubation pkc_activation PKC Activation (e.g., PMA) probe_incubation->pkc_activation probe_incubation->competition_assay microscopy Fluorescence Microscopy pkc_activation->microscopy translocation_analysis Analysis of Probe Translocation microscopy->translocation_analysis final_validation Specificity Validated translocation_analysis->final_validation competition_assay->final_validation

Caption: Experimental workflow for validating the specificity of a novel C1 domain probe.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc PLC receptor->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc_active Active PKC dag->pkc_active substrate Substrate Protein pkc_active->substrate agonist Agonist agonist->receptor pkc_inactive Inactive PKC pkc_inactive->pkc_active Translocation er Endoplasmic Reticulum ip3->er ca2 Ca2+ er->ca2 ca2->pkc_active p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation involving the C1 domain.

References

A Comparative Guide to Protein Kinase C Activation: JH-131e-153 versus Phorbol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JH-131e-153 and phorbol esters as activators of Protein Kinase C (PKC), supported by experimental data. This document outlines their mechanisms of action, isoform specificity, and potential applications, with detailed experimental protocols for further investigation.

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The activation of these kinases is a tightly regulated process, often involving second messengers like diacylglycerol (DAG) and calcium. Phorbol esters, potent tumor promoters, have long been utilized as canonical PKC activators in research settings due to their structural similarity to DAG. However, their significant off-target effects and potential for tumorigenicity have driven the search for more specific and less toxic activators. This guide focuses on a comparative analysis of the novel PKC activator, this compound, a diacylglycerol-lactone, against the well-established phorbol esters.

Mechanism of Action: A Tale of Two Activators

Both this compound and phorbol esters exert their effects by targeting the C1 domain of PKC. This domain is the enzyme's natural binding site for DAG. By mimicking DAG, these compounds induce a conformational change in PKC, leading to its activation and translocation to the cell membrane, where it can phosphorylate its downstream targets.

Phorbol Esters , such as Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent activators of conventional (cPKC) and novel (nPKC) isoforms.[1] Their high affinity and slow metabolism lead to sustained and often supraphysiological activation of PKC. However, this potent and prolonged activation can also trigger the downregulation and degradation of PKC isoforms, a mechanism implicated in their tumor-promoting effects.[2] A significant drawback of phorbol esters is their lack of specificity, as they can also bind to other proteins containing C1 domains, leading to a range of off-target effects.[3]

This compound is a diacylglycerol (DAG)-lactone that also functions as a small molecule activator by targeting the C1 domain.[4][5] As a DAG-lactone, it represents a class of compounds designed to offer more specific and potentially transient activation of PKC compared to phorbol esters.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and a representative phorbol ester, Phorbol 12-myristate 13-acetate (PMA), a commonly used research tool.

Table 1: Binding Affinity and Isoform Specificity

CompoundTarget DomainPKC Isoform Activation ProfileBinding Affinity (Kd)Reference
This compound C1 DomainPreferential for PKCα over PKCε~1.45 nM for PKCα[6]
Phorbol Esters (e.g., PMA) C1 DomainBroad activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoformsNanomolar range[1]

Table 2: Functional Effects in Cellular Assays

CompoundCellular EffectCell LineConcentrationReference
This compound Downregulation of ATM protein levels, induction of apoptosisLNCaP human prostate cancer cells10 µM[7][8]
Phorbol Esters (TPA) Downregulation of ATM protein levels, induction of apoptosisLNCaP human prostate cancer cellsNot specified[7][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of PKC activation and a typical experimental workflow for comparing PKC activators.

PKC_Activation_Pathway PKC Activation Signaling Pathway cluster_membrane Cell Membrane PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates Ca_release Ca2+ Release IP3->Ca_release induces PKC_active Active PKC Downstream_Targets Downstream Targets PKC_active->Downstream_Targets phosphorylates GPCR G-protein Coupled Receptor GPCR->PLC activates Ligand Ligand Ligand->GPCR activates PKC_inactive->PKC_active translocates to membrane Ca_release->PKC_inactive activates (cPKC) JH_Phorbol This compound / Phorbol Esters JH_Phorbol->PKC_inactive mimics DAG

Caption: PKC Activation Signaling Pathway.

Experimental_Workflow Experimental Workflow for Comparing PKC Activators Start Start Cell_Culture Cell Culture (e.g., LNCaP cells) Start->Cell_Culture Treatment Treatment with This compound or Phorbol Ester Cell_Culture->Treatment Incubation Incubation (Time course) Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Assay Select Assay Cell_Lysis->Assay PKC_Activity PKC Activity Assay (e.g., Kinase Assay) Assay->PKC_Activity Functional Western_Blot Western Blot (Downstream Targets, PKC levels) Assay->Western_Blot Molecular Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis_Assay Phenotypic Data_Analysis Data Analysis and Comparison PKC_Activity->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Comparing PKC Activators.

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol is adapted from commercially available kits and can be used to measure the phosphotransferase activity of PKC.

Materials:

  • Purified PKC isozymes

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • This compound and Phorbol Ester (e.g., PMA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for control)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, PKC isozyme, and the substrate peptide.

  • Add this compound or phorbol ester at desired concentrations. For a positive control, use PS/DAG liposomes. Include a negative control without an activator.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.

Western Blot Analysis for Downstream Target Phosphorylation and PKC Downregulation

This protocol allows for the assessment of the activation of downstream signaling pathways and the effect of the activators on total PKC protein levels.

Materials:

  • Cell line of interest (e.g., LNCaP)

  • This compound and Phorbol Ester (e.g., PMA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-PKCα, anti-ATM, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to desired confluency.

  • Treat cells with this compound or phorbol ester at various concentrations and for different time points.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound presents itself as a valuable research tool for studying PKC signaling, offering a more targeted approach to PKC activation compared to the broad-spectrum and potent phorbol esters. Its preferential activation of PKCα suggests potential for dissecting the roles of specific PKC isoforms in cellular processes. While phorbol esters remain powerful tools for inducing robust PKC activation, their off-target effects and tumor-promoting properties necessitate careful interpretation of experimental results. The choice between this compound and phorbol esters will ultimately depend on the specific research question, with this compound being a more suitable candidate for studies requiring higher isoform specificity and a potentially more physiological mode of activation. Further research is warranted to fully elucidate the complete isoform selectivity profile and the long-term cellular consequences of this compound administration.

References

Comparative Analysis of JH-131e-153 and Other DAG-Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the diacylglycerol (DAG)-lactone JH-131e-153 and other notable DAG-lactones for researchers, scientists, and drug development professionals. This document outlines the biological activities, binding affinities, and experimental protocols to facilitate an objective comparison of these compounds as Protein Kinase C (PKC) activators.

This compound, the R-enantiomer of the racemic mixture previously known as HK654, is a potent activator of PKC and Munc13-1, targeting their C1 domains.[1] Its activity profile, particularly its selectivity towards different PKC isoforms, makes it a compound of significant interest for various therapeutic areas, including oncology and neuroscience.[1][2][3] This guide will compare this compound with other well-characterized DAG-lactones, providing available experimental data to support the analysis.

Data Presentation: Quantitative Comparison of DAG-Lactone Activity

The following tables summarize the available quantitative data on the binding affinities and biological activities of this compound and other relevant DAG-lactones.

Table 1: Protein Kinase C (PKC) Binding Affinities of Various DAG-Lactones

CompoundPKC IsoformAssay TypeBinding Affinity (Ki/Kd/IC50, nM)Reference
This compound PKCαNot SpecifiedKd = 1.45[4]
AJH-836PKCα[3H]PDBu CompetitionKi = 4.5[4]
AJH-836PKCε[3H]PDBu CompetitionKi = 0.4[4]
AJH-836PKCδ[3H]PDBu CompetitionKi = 0.5[4]
AJH-836PKCβII[3H]PDBu CompetitionKi = 5.9[4]
YSE028PKCδ C1b domainFluorescence QuenchingIC50 = 4000[5]
Compound 2PKCδ C1b domainFluorescence QuenchingIC50 = 690[5]
Compound 4PKCδ C1b domainFluorescence QuenchingIC50 = 560[5]
Monomeric DAG-lactone (5h)PKCδ C1b domain[3H]PDBu CompetitionKi = 2.4[6]
Monomeric DAG-lactone (5h)Full-length PKCδ[3H]PDBu CompetitionKi = 2.0[6]
Monomeric DAG-lactone (5h)Full-length PKCα[3H]PDBu CompetitionKi = 2.6[6]
Dimeric DAG-lactone (6a)PKCδ C1b domain[3H]PDBu CompetitionKi = 1.3[6]
Dimeric DAG-lactone (6a)Full-length PKCδ[3H]PDBu CompetitionKi = 2.1[6]
Dimeric DAG-lactone (6a)Full-length PKCα[3H]PDBu CompetitionKi = 2.7[6]

Note: The active R-enantiomer of HK654 (this compound) has a 2-fold higher affinity for PKCα than the racemic mixture.[6]

Table 2: Cellular Activity of Selected DAG-Lactones

CompoundCell LineBiological EffectPotency/EfficacyReference
This compound LNCaP (Prostate Cancer)Induction of Apoptosis25% ± 0.9% apoptosis at 10 µM[1]
HK654 (racemic this compound)LNCaP (Prostate Cancer)Induction of ApoptosisMore potent than OAG and PDBu[7]
YSE028J-Lat 10.6 (Latently HIV-1 infected)HIV-1 Latency Reversal-[2][8]
Compound 2J-Lat 10.6 (Latently HIV-1 infected)HIV-1 Latency Reversal~10 times more potent than YSE028[2][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and direct comparison of results.

Protein Kinase C (PKC) Binding Assay

a) [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) Competition Binding Assay

This assay measures the ability of a test compound to compete with the radiolabeled phorbol ester, [3H]PDBu, for binding to the C1 domain of PKC.

  • Materials:

    • Recombinant PKC isozymes

    • [3H]PDBu

    • Phosphatidylserine (PS)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test DAG-lactones

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a reaction mixture containing the PKC isozyme, phosphatidylserine vesicles, and [3H]PDBu in the assay buffer.

    • Add varying concentrations of the test DAG-lactone or vehicle control to the reaction mixture.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [3H]PDBu.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50).

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

b) Fluorescence Quenching Binding Assay

This method utilizes a solvatochromic fluorophore-conjugated DAG-lactone probe to measure competitive binding to the PKC C1b domain.

  • Materials:

    • Recombinant PKCδ C1b domain

    • Fluorescent DAG-lactone probe (e.g., bearing 6-methoxynaphthalene)

    • Assay buffer

    • Test DAG-lactones

    • Fluorometer

  • Procedure:

    • Prepare a solution of the fluorescent DAG-lactone probe in the assay buffer.

    • Add the PKCδ C1b domain to the probe solution, which will result in an increase in fluorescence intensity.

    • Add varying concentrations of the test DAG-lactone to the mixture.

    • The competitive binding of the test compound will displace the fluorescent probe, leading to a decrease in fluorescence intensity.

    • Measure the fluorescence intensity at each concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.[2][5]

PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation by a DAG-lactone.

  • Materials:

    • Cell line of interest (e.g., HeLa, COS-7)

    • Expression vector encoding a GFP-tagged PKC isozyme

    • Transfection reagent

    • Confocal microscope

    • Test DAG-lactones

  • Procedure:

    • Transfect the cells with the GFP-PKC expression vector.

    • Allow the cells to express the fusion protein for 24-48 hours.

    • Image the baseline distribution of the GFP-PKC fusion protein in living cells using a confocal microscope.

    • Add the test DAG-lactone to the cell culture medium.

    • Acquire time-lapse images to monitor the redistribution of the GFP-PKC fluorescence from the cytoplasm to the plasma membrane and/or other cellular compartments.[9][10][11]

    • Quantify the change in fluorescence intensity in the cytoplasm and at the membrane over time.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptotic cells.

  • Materials:

    • Cell line of interest (e.g., LNCaP)

    • Test DAG-lactones

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test DAG-lactone or vehicle control for the desired time period.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Analyze the stained cells by flow cytometry.[1][2][3][8]

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Signaling Pathway of DAG-Lactone Mediated PKC Activation

PKC_Activation_Pathway cluster_membrane Cell Membrane DAG_Lactone DAG-Lactone (e.g., this compound) PKC_active Active PKC (Membrane-bound) DAG_Lactone->PKC_active Binds to C1 Domain PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Response (e.g., Apoptosis, Gene Expression) Downstream->Response Signal Transduction

Caption: DAG-Lactone mediated activation and translocation of PKC.

Experimental Workflow for Comparative Analysis of DAG-Lactones

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison JH131e153 This compound Binding_Assay PKC Binding Assay ([3H]PDBu or Fluorescence) JH131e153->Binding_Assay Translocation_Assay PKC Translocation Assay (Confocal Microscopy) JH131e153->Translocation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) JH131e153->Apoptosis_Assay Other_DAGs Other DAG-Lactones (e.g., YSE028, Cmpd 2) Other_DAGs->Binding_Assay Other_DAGs->Translocation_Assay Other_DAGs->Apoptosis_Assay Data_Table Quantitative Data Tables (Ki, IC50, % Apoptosis) Binding_Assay->Data_Table Translocation_Assay->Data_Table Apoptosis_Assay->Data_Table

Caption: Workflow for the comparative evaluation of DAG-lactones.

References

Cross-Validation of JH-131e-153: A Comparative Guide to Munc13-1 Activation in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Munc13-1 activator, JH-131e-153, with other well-established and alternative compounds. The information presented herein is based on available preclinical data and aims to facilitate informed decisions in neuroscience research and therapeutic development.

This compound is a synthetic diacylglycerol (DAG)-lactone identified as a potent activator of Munc13-1, a crucial presynaptic protein essential for synaptic vesicle priming and neurotransmitter release.[1] Munc13-1's C1 domain is the target for endogenous DAG and its synthetic analogs, which play a vital role in modulating synaptic transmission. This guide cross-validates the effects of this compound by comparing its activity with other DAG-lactones, phorbol esters, and bryostatin-1 across different neuronal cell lines.

Comparative Analysis of Munc13-1 Activators

The following tables summarize the known effects of this compound and its alternatives on key neuronal processes. Due to the limited publicly available data on this compound, this comparison relies on a key preprint study and established literature on related compounds.

CompoundClassTarget(s)Reported Effects in Neuronal Models
This compound Diacylglycerol (DAG)-lactoneMunc13-1 C1 domain, PKCα, PKCεPotent activator of Munc13-1.[1]
AJH-836 Diacylglycerol (DAG)-lactoneMunc13-1 C1 domain, PKCα, PKCεLower Munc13-1 activation compared to this compound.[1]
Phorbol Esters (e.g., PMA, PDBu) Phorbol EsterMunc13-1 C1 domain, Protein Kinase C (PKC) isoformsPotentiate neurotransmitter release; can induce neuronal differentiation in cell lines like SH-SY5Y.[2][3]
Bryostatin-1 Macrolide LactoneProtein Kinase C (PKC) isoforms (especially α and ε)Promotes synaptogenesis and can induce neurite outgrowth in PC12 cells.[4]
Munc13-1 and PKC Activation Profile
CompoundMunc13-1 ActivationPKCα ActivationPKCε ActivationReference
This compound HighHighModerate[1]
AJH-836 ModerateModerateHigh[1]

Note: Data for this compound and AJH-836 are from a non-peer-reviewed preprint.

Signaling Pathways and Experimental Workflow

The activation of Munc13-1 by compounds like this compound initiates a cascade of events crucial for neurotransmitter release. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing the efficacy of these compounds.

Munc13-1_Activation_Pathway cluster_membrane Presynaptic Membrane This compound This compound Munc13-1 Munc13-1 This compound->Munc13-1 Activates PKC PKC This compound->PKC Activates SNARE_Complex SNARE Complex Assembly Munc13-1->SNARE_Complex Promotes Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release SNARE_Complex->Vesicle_Fusion

Fig. 1: Simplified signaling pathway of this compound.

Experimental_Workflow Cell_Culture Neuronal Cell Line Culture (e.g., SH-SY5Y, PC12) Compound_Treatment Treatment with This compound or Alternatives Cell_Culture->Compound_Treatment Munc13_Assay Munc13-1 Activation Assay (Membrane Translocation) Compound_Treatment->Munc13_Assay Neurotransmitter_Assay Neurotransmitter Release Assay (e.g., HPLC, ELISA) Compound_Treatment->Neurotransmitter_Assay SNARE_Assay SNARE Complex Assembly Assay (in vitro reconstitution) Compound_Treatment->SNARE_Assay Data_Analysis Data Analysis & Comparison Munc13_Assay->Data_Analysis Neurotransmitter_Assay->Data_Analysis SNARE_Assay->Data_Analysis

Fig. 2: General experimental workflow for comparison.

Detailed Experimental Protocols

Munc13-1 Activation Assay (Ligand-Induced Membrane Translocation)

This assay is based on the principle that activation of the Munc13-1 C1 domain by a ligand induces its translocation from the cytosol to the cell membrane.

  • Cell Culture and Transfection:

    • Culture a suitable neuronal cell line (e.g., HEK293T cells are often used for overexpression studies) in appropriate media.

    • Co-transfect cells with plasmids encoding for GFP-tagged Munc13-1 and a plasma membrane marker (e.g., mCherry-tagged protein).

  • Compound Treatment:

    • 24-48 hours post-transfection, replace the culture medium with a buffer solution.

    • Add the test compound (this compound, AJH-836, PMA, etc.) at various concentrations. Include a vehicle control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Imaging and Analysis:

    • Visualize the cells using a confocal microscope.

    • Quantify the co-localization of the GFP-Munc13-1 signal with the mCherry-membrane marker.

    • An increase in co-localization indicates membrane translocation and, therefore, activation of Munc13-1.

Neurotransmitter Release Assay

This assay measures the amount of a specific neurotransmitter (e.g., dopamine, acetylcholine) released from neuronal cells following stimulation.

  • Cell Culture and Differentiation:

    • Plate neuronal cells (e.g., PC12 or differentiated SH-SY5Y) in multi-well plates.

    • Differentiate the cells if necessary to obtain a more mature neuronal phenotype.

  • Pre-incubation and Stimulation:

    • Wash the cells with a physiological salt solution.

    • Pre-incubate the cells with the test compound (this compound or alternatives) for a defined period.

    • Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., carbachol).

  • Sample Collection and Quantification:

    • Collect the supernatant containing the released neurotransmitters.

    • Quantify the neurotransmitter concentration using a suitable method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5][6]

In Vitro SNARE Complex Assembly Assay

This cell-free assay assesses the ability of Munc13-1 activators to promote the formation of the SNARE complex, which is essential for membrane fusion.

  • Protein Purification:

    • Purify recombinant SNARE proteins (Syntaxin-1, SNAP-25, and VAMP2/Synaptobrevin-2) and the MUN domain of Munc13-1.

  • Liposome Reconstitution:

    • Reconstitute the v-SNARE (VAMP2) into one population of liposomes and the t-SNAREs (Syntaxin-1 and SNAP-25) into another.

    • Incorporate a FRET pair of fluorescent lipids into the liposomes to monitor fusion.

  • Fusion Reaction:

    • Mix the t-SNARE and v-SNARE liposomes in the presence of the purified Munc13-1 MUN domain.

    • Add the test compound (this compound or alternatives) to the reaction mixture.

    • Monitor the change in FRET signal over time using a fluorometer. An increase in the acceptor fluorescence indicates liposome fusion, which is a readout of SNARE complex assembly.[7]

Conclusion

This compound emerges as a potent activator of Munc13-1, demonstrating a distinct activation profile for PKC isoforms compared to other DAG-lactones. Its mechanism of action, centered on the potentiation of synaptic vesicle priming, positions it as a valuable tool for investigating synaptic function and as a potential therapeutic lead for neurological disorders characterized by impaired synaptic transmission. However, the current understanding of this compound is based on limited, non-peer-reviewed data. Further rigorous, comparative studies in multiple, well-characterized neuronal cell lines are imperative to fully elucidate its pharmacological profile and therapeutic potential relative to established Munc13-1/PKC modulators like phorbol esters and bryostatin-1. The experimental protocols provided in this guide offer a framework for conducting such essential cross-validation studies.

References

Confirming the On-Target Effects of JH-131e-153 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JH-131e-153, a novel small molecule activator of Munc13-1, and outlines the critical role of knockout models in definitively confirming its on-target effects. Munc13-1 is a key presynaptic protein essential for synaptic vesicle priming and neurotransmitter release, making it a promising target for therapeutic intervention in neurological disorders.[1] this compound, a diacylglycerol (DAG)-lactone, has been identified as a potent activator of Munc13-1, targeting its C1 domain.[1][2] However, due to the homology of the Munc13-1 C1 domain with that of Protein Kinase C (PKC) isoforms, verifying the specificity of compounds like this compound is paramount.

Comparative Analysis of Munc13-1 Activators

The on-target efficacy of this compound has been evaluated in comparison to other DAG-lactones. The data below summarizes the activation profiles of these compounds on wild-type Munc13-1 and its mutants, as well as their relative activities on PKC isoforms.

CompoundTargetRelative Activation/BindingKey Findings
This compound Munc13-1Higher activation than AJH-836.[1]The Z isomer of the DAG-lactone shows higher potency. Trp-588, Ile-590, and Arg-592 residues in the Munc13-1 C1 domain are important for its binding.[1]
PKCαHigher activation than Munc13-1.[1][2]
PKCεLower activation than Munc13-1.[1][2]
AJH-836 Munc13-1Lower activation than this compound.[1]The E isomer of the DAG-lactone shows lower potency.[1]
PKCεHigher activation than PKCα and Munc13-1.[1][2]
PKCαLower activation than PKCε but higher than Munc13-1.[1]
130C037 Munc13-1No activation observed.[1]
Phorbol Esters (e.g., PDBu) Munc13-1Potent activator.Abolished in Munc13-1 H567K mutant, indicating C1 domain-specific action.[3][4][5]
Bryostatin 1 Munc13-1Binds to the C1 domain with high affinity (Ki = 0.45 ± 0.04 nM for full-length protein) and induces membrane translocation.[6][7]Effects are absent in the phorbol ester-insensitive Munc13-1 H567K mutant.[6][7]

The Crucial Role of Knockout Models

While in vitro assays and studies with point mutations provide valuable insights into the mechanism of action of this compound, definitive confirmation of its on-target effects necessitates the use of knockout (KO) animal models. Munc13-1 knockout mice exhibit a severe phenotype, with a complete arrest of spontaneous and evoked synaptic transmission in hippocampal glutamatergic neurons, leading to perinatal lethality. This provides a clear and non-ambiguous baseline to test the specificity of a Munc13-1 activator.

The logical workflow for confirming the on-target effects of this compound using a knockout model is depicted below:

G cluster_0 Experimental Design cluster_1 Phenotypic Analysis cluster_2 Conclusion WT_Animal Wild-Type Animal This compound This compound Administration WT_Animal->this compound Treatment Group Vehicle Vehicle Control WT_Animal->Vehicle Control Group KO_Animal Munc13-1 KO Animal KO_Animal->this compound Specificity Test KO_Phenotype Confirm Abolished Synaptic Transmission WT_Treated_Phenotype Observe Potentiation of Synaptic Transmission This compound->WT_Treated_Phenotype KO_Treated_Phenotype Observe No Effect on Synaptic Transmission This compound->KO_Treated_Phenotype WT_Phenotype Measure Synaptic Transmission (e.g., EPSCs) Vehicle->WT_Phenotype WT_Phenotype->WT_Treated_Phenotype Compare KO_Phenotype->KO_Treated_Phenotype Compare On_Target On-Target Effect Confirmed WT_Treated_Phenotype->On_Target If potentiated KO_Treated_Phenotype->On_Target If no effect Off_Target Potential Off-Target Effects KO_Treated_Phenotype->Off_Target If any effect observed

Workflow for Confirming On-Target Effects of this compound.

Experimental Protocols

Animal Models
  • Wild-Type (WT) Mice: C57BL/6J or a similar background strain.

  • Munc13-1 Knockout (KO) Mice: Heterozygous Munc13-1+/- mice can be bred to obtain Munc13-1-/- (KO) and Munc13-1+/+ (WT) littermates. It is critical to use littermates for experiments to minimize genetic variability. Note that Munc13-1 KO mice are perinatal lethal, so experiments would need to be conducted on embryonic or neonatal neuronal cultures or through conditional knockout strategies for in vivo studies in adult animals.

Primary Neuronal Culture and Treatment
  • Culture Preparation: Prepare primary hippocampal or cortical neuronal cultures from E18 mouse embryos from heterozygous Munc13-1+/- crosses.

  • Genotyping: Genotype a portion of the embryonic tissue to identify WT and KO cultures.

  • Treatment: After a specified number of days in vitro (e.g., DIV 14-21), treat the neuronal cultures with either this compound (at a predetermined effective concentration) or a vehicle control (e.g., DMSO).

Electrophysiological Recordings
  • Whole-Cell Patch-Clamp: Perform whole-cell patch-clamp recordings from pyramidal neurons to measure synaptic activity.

  • Parameters to Measure:

    • Evoked Excitatory Postsynaptic Currents (eEPSCs): Stimulate presynaptic inputs and record the postsynaptic response. In WT neurons treated with this compound, an increase in eEPSC amplitude is expected compared to vehicle-treated controls. In KO neurons, no eEPSCs should be observed, and this compound treatment should not rescue this deficit.

    • Miniature Excitatory Postsynaptic Currents (mEPSCs): Record spontaneous synaptic events in the presence of tetrodotoxin (TTX) to block action potentials. An increase in mEPSC frequency in this compound-treated WT neurons would indicate a presynaptic effect on vesicle release probability. No mEPSCs are expected in KO neurons, with or without this compound.

    • Readily Releasable Pool (RRP) Measurement: Apply a hypertonic sucrose solution to deplete the RRP and measure the resulting synaptic charge transfer. This compound may modulate the size or release kinetics of the RRP in WT neurons.

The signaling pathway downstream of Munc13-1 activation leading to vesicle fusion is a well-established process. This compound is expected to modulate this pathway at the level of Munc13-1.

G cluster_0 Presynaptic Terminal This compound This compound Munc13-1 Munc13-1 This compound->Munc13-1 Activates PKC PKC (Off-Target) This compound->PKC Potential Off-Target Activation SNARE_priming SNARE Complex Priming Munc13-1->SNARE_priming Vesicle_Fusion Synaptic Vesicle Fusion SNARE_priming->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release

Simplified Signaling Pathway of this compound Action.

Conclusion

The use of Munc13-1 knockout models is an indispensable step in the preclinical validation of this compound. By demonstrating a clear potentiation of synaptic transmission in wild-type neurons and a complete lack of effect in Munc13-1 knockout neurons, researchers can unequivocally confirm that the observed physiological effects of this compound are mediated through its intended target. This rigorous validation is essential for advancing this compound and other Munc13-1 modulators through the drug development pipeline for the potential treatment of neurological and psychiatric disorders.

References

Validating the Potentiation of Synaptic Transmission by JH-131e-153: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JH-131e-153 and other compounds known to potentiate synaptic transmission. The information is intended to assist researchers in evaluating the efficacy and mechanisms of these molecules for applications in neuroscience research and drug development.

Introduction to Synaptic Potentiation

Synaptic potentiation, the strengthening of synaptic connections between neurons, is a fundamental process underlying learning and memory. A key molecular player in this process is Munc13-1, a presynaptic protein essential for the priming of synaptic vesicles, making them ready for fusion and neurotransmitter release. Molecules that can enhance the function of Munc13-1 or mimic the upstream signaling pathways that activate it are valuable tools for studying synaptic plasticity and hold therapeutic potential for neurological disorders characterized by synaptic dysfunction.

This compound is a synthetic diacylglycerol (DAG)-lactone that has been identified as a small molecule activator of Munc13-1. It achieves this by targeting the C1 domain of the protein, a region that is physiologically activated by the endogenous second messenger diacylglycerol. This guide compares the performance of this compound with established potentiators of synaptic transmission, namely phorbol esters and bryostatin-1, which also act as DAG analogs.

Comparative Performance of Synaptic Potentiators

The following tables summarize the quantitative effects of this compound, phorbol esters, and bryostatin-1 on synaptic transmission. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from various studies and should be interpreted with this in mind.

Table 1: Effect on Excitatory Postsynaptic Currents (EPSCs) and Potentials (EPSPs)

CompoundConcentrationPreparationParameter MeasuredPotentiation Effect
This compound ---------No quantitative electrophysiological data available in the reviewed literature.
Phorbol Esters
PDBu0.5 µMRat brainstem slices (calyx of Held)EPSC Amplitude162 ± 37% increase[1]
PDBu75 nM (EC50)Not specifiedEPSC AmplitudeDose-dependent potentiation
PDAc10 µMMouse hippocampal slicesfEPSP Slope463 ± 57% increase[2]
Bryostatin-1 100 nMMouse hippocampal slicesfEPSP Slope (LTP)142.5 ± 4.8% of baseline
200 nMMouse hippocampal slicesfEPSP Slope (LTP)156.4 ± 5.7% of baseline

Table 2: Effect on Miniature Excitatory Postsynaptic Currents (mEPSCs)

CompoundConcentrationPreparationParameter MeasuredEffect
This compound ---------No quantitative electrophysiological data available in the reviewed literature.
Phorbol Esters
PDBu0.5 µMRat brainstem slices (calyx of Held)mEPSC Frequency2.1-fold increase
mEPSC AmplitudeNo significant effect

Signaling Pathways and Mechanisms of Action

The potentiation of synaptic transmission by this compound, phorbol esters, and bryostatin-1 is primarily mediated through the activation of C1 domain-containing proteins, most notably Munc13-1 and Protein Kinase C (PKC).

cluster_0 Presynaptic Terminal This compound This compound Munc13-1 Munc13-1 This compound->Munc13-1 Activates Phorbol Esters Phorbol Esters Phorbol Esters->Munc13-1 Activates PKC PKC Phorbol Esters->PKC Activates Bryostatin-1 Bryostatin-1 Bryostatin-1->PKC Activates DAG DAG DAG->Munc13-1 Endogenous Activator DAG->PKC Endogenous Activator Vesicle Priming Vesicle Priming Munc13-1->Vesicle Priming Promotes PKC->Vesicle Priming Modulates Neurotransmitter Release Neurotransmitter Release Vesicle Priming->Neurotransmitter Release Leads to

Signaling pathway for synaptic potentiation.

This compound acts as a specific activator of Munc13-1. Phorbol esters and bryostatin-1, on the other hand, can activate both Munc13-1 and various isoforms of PKC. The activation of these target proteins enhances the efficiency of synaptic vesicle priming, leading to an increased probability of neurotransmitter release upon the arrival of an action potential.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of synaptic transmission potentiation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record synaptic currents from individual neurons.

Objective: To measure the amplitude and frequency of spontaneous miniature excitatory postsynaptic currents (mEPSCs) and evoked excitatory postsynaptic currents (EPSCs).

Preparation:

  • Prepare acute brain slices (e.g., hippocampus or brainstem) of 300-400 µm thickness from rodents.

  • Maintain slices in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. The aCSF composition is typically (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.

  • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Fill the pipettes with an internal solution typically containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.

  • Establish a whole-cell patch-clamp configuration on the target neuron.

  • For mEPSC recordings, add tetrodotoxin (TTX, 1 µM) to the aCSF to block action potentials. Hold the neuron at a membrane potential of -70 mV.

  • For evoked EPSC recordings, place a stimulating electrode near the neuron to elicit synaptic responses.

  • Record baseline synaptic activity for a stable period before applying the test compound (this compound, phorbol ester, or bryostatin-1) via bath perfusion.

  • Continue recording during and after drug application to measure changes in EPSC/mEPSC amplitude and frequency.

cluster_1 Experimental Workflow Brain Slice Preparation Brain Slice Preparation Electrode Placement Electrode Placement Brain Slice Preparation->Electrode Placement Baseline Recording Baseline Recording Electrode Placement->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Post-Application Recording Post-Application Recording Compound Application->Post-Application Recording Data Analysis Data Analysis Post-Application Recording->Data Analysis

Whole-cell patch-clamp workflow.

Extracellular Field Potential Recording for Long-Term Potentiation (LTP)

This method is used to measure synaptic plasticity in a population of neurons.

Objective: To assess the effect of a compound on the induction and magnitude of LTP.

Preparation:

  • Prepare acute hippocampal slices as described for patch-clamp recordings.

  • Place the slice in a recording chamber and perfuse with aCSF.

Recording:

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.

  • Record a stable baseline of fEPSPs for at least 20-30 minutes.

  • Apply the test compound to the bath at the desired concentration.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

  • Continue to record fEPSPs at the baseline frequency for at least 60 minutes post-induction.

  • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.

Conclusion

This compound, as a Munc13-1 activator, represents a promising tool for the study of synaptic transmission. While quantitative electrophysiological data for this compound is not yet widely available in the public domain, its mechanism of action is well-aligned with the known pathways of synaptic potentiation. The comparative data from established DAG analogs like phorbol esters and bryostatin-1 provide a strong rationale for its potential to enhance synaptic strength. Further experimental validation using the detailed protocols provided in this guide will be crucial to fully characterize the efficacy of this compound and its potential as a modulator of synaptic plasticity.

References

Assessing the Selectivity of JH-131e-153 for Munc13 Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diacylglycerol (DAG)-lactone JH-131e-153, a known activator of the synaptic vesicle priming protein Munc13-1. The focus is on its selectivity for the different Munc13 isoforms, crucial for neurotransmitter and hormone secretion. This document summarizes available experimental data, details relevant experimental protocols, and compares this compound with other Munc13 activators to guide further research and drug development.

Introduction to Munc13 Isoforms and Their Activation

The Munc13 family of proteins, comprising Munc13-1, Munc13-2, Munc13-3, and Munc13-4, are essential for the priming of synaptic vesicles, a critical step leading to neurotransmitter release.[1][2][3] These multi-domain proteins are key regulators of exocytosis in various cell types. Munc13-1, -2, and -3 are predominantly expressed in the brain, with Munc13-3 being almost exclusively found in the cerebellum.[2][3] Munc13-4 has a broader expression pattern, playing a significant role in hematopoietic cells, such as cytotoxic T lymphocytes.

A key regulatory feature of Munc13-1, -2, and -3 is the presence of a C1 domain, which binds to the endogenous second messenger diacylglycerol (DAG).[1] This binding event is thought to induce a conformational change that activates the protein, promoting its role in SNARE complex formation and subsequent membrane fusion. Small molecules that mimic DAG, such as phorbol esters and DAG-lactones, can also bind to the C1 domain and modulate Munc13 activity.

This compound is a synthetic DAG-lactone designed to activate C1 domain-containing proteins. Understanding its selectivity across the different Munc13 isoforms is paramount for its development as a specific molecular probe or therapeutic agent.

Comparative Analysis of Munc13 Activators

Direct quantitative data on the selectivity of this compound across all four Munc13 isoforms is limited in publicly available literature. However, existing studies on this compound and other C1 domain ligands provide valuable insights into potential isoform-specific effects.

CompoundMunc13-1Munc13-2 (ub/b)Munc13-3Munc13-4Reference
This compound ActivatorData not availableData not availableData not available
Phorbol Esters (e.g., PDBu, PMA) Activator (can be inhibitory for dense-core vesicles)Activator (stimulatory for dense-core vesicles)Phorbol ester receptorData not available
Bryostatin 1 Activator (induces translocation)Activator (induces translocation)Data not availableData not available

Key Observations:

  • This compound has been confirmed as an activator of Munc13-1 . One study indicated that it is a more potent activator of Munc13-1 than a related DAG-lactone, AJH-836. The same study showed that the order of activation for this compound was PKCα > Munc13-1 > PKCε, highlighting its potential for differential activity across various C1 domain-containing proteins.

  • Phorbol esters , such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu), are well-established activators of Munc13 isoforms containing a C1 domain (Munc13-1, -2, and -3).[1][2][3] Interestingly, studies on dense-core vesicle secretion have revealed opposing effects of phorbol esters on Munc13-1 (inhibitory) and ubMunc13-2 (stimulatory), suggesting that the functional outcome of C1 domain activation can be isoform-specific.

  • Bryostatin 1 , a macrolide lactone, also targets C1 domains and has been shown to induce the translocation of Munc13-1, ubMunc13-2, and bMunc13-2 to the plasma membrane, a hallmark of their activation. This suggests that bryostatin 1 is an activator of at least these three Munc13 isoforms.

Experimental Protocols

To facilitate further research into the selectivity of this compound and other Munc13 activators, detailed protocols for key experimental assays are provided below.

C1 Domain Binding Assay ([³H]PDBu Displacement)

This in vitro assay directly measures the binding affinity of a compound to the C1 domain by assessing its ability to displace a radiolabeled phorbol ester, [³H]PDBu.

Materials:

  • Purified Munc13 isoform C1 domain protein

  • [³H]PDBu (specific activity ~15-20 Ci/mmol)

  • Phosphatidyl-L-serine (PS) vesicles

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 mg/mL bovine serum albumin (BSA)

  • Test compound (e.g., this compound) at various concentrations

  • Unlabeled PDBu (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare PS vesicles by sonication.

  • In a final volume of 250 µL, mix the purified C1 domain protein, PS vesicles, and [³H]PDBu (at a final concentration close to its Kd).

  • Add the test compound at a range of concentrations. For determining non-specific binding, add a high concentration of unlabeled PDBu.

  • Incubate the mixture at room temperature for 5-15 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Liposome Fusion Assay

This functional assay reconstitutes the core machinery of vesicle fusion in a cell-free system to measure the ability of Munc13 isoforms to mediate membrane fusion in the presence of an activator.

Materials:

  • Two populations of liposomes:

    • v-SNARE liposomes: Containing synaptobrevin.

    • t-SNARE liposomes: Containing syntaxin-1 and SNAP-25.

  • Purified Munc13 isoform proteins (full-length or functional fragments)

  • Purified Munc18-1 protein

  • Test compound (e.g., this compound)

  • Fluorescent lipid probes (e.g., NBD-PE and Rhodamine-PE for FRET-based lipid mixing)

  • Fusion buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl)

  • Fluorometer

Procedure:

  • Prepare v-SNARE and t-SNARE liposomes incorporating fluorescent lipid probes.

  • In a cuvette, combine t-SNARE liposomes with Munc18-1 and the specific Munc13 isoform being tested.

  • Add the test compound at the desired concentration.

  • Initiate the fusion reaction by adding the v-SNARE liposomes.

  • Monitor the change in fluorescence over time. An increase in NBD fluorescence (dequenching) indicates lipid mixing, a key step in membrane fusion.

  • Compare the rate and extent of fusion in the presence and absence of the activator and across different Munc13 isoforms.

Cellular Translocation Assay

This cell-based assay visualizes the activation of Munc13 isoforms by monitoring their translocation from the cytosol to the plasma membrane upon binding of a C1 domain ligand.

Materials:

  • Cell line (e.g., HEK293T, HeLa, or neuronal cells)

  • Expression vectors for fluorescently tagged Munc13 isoforms (e.g., Munc13-1-GFP)

  • Transfection reagent

  • Live-cell imaging medium

  • Test compound (e.g., this compound)

  • Confocal microscope with a live-cell imaging chamber

Procedure:

  • Transfect the cells with the expression vector for the fluorescently tagged Munc13 isoform.

  • Allow 24-48 hours for protein expression.

  • Replace the culture medium with live-cell imaging medium.

  • Acquire baseline images of the cells showing the initial subcellular localization of the Munc13 protein.

  • Add the test compound to the imaging chamber at the desired concentration.

  • Acquire a time-lapse series of images to monitor the movement of the fluorescently tagged protein.

  • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to determine the extent and kinetics of translocation.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Munc13_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) Munc13_mem Munc13 (Active) SNARE_priming SNARE Complex Priming Munc13_mem->SNARE_priming Promotes Munc13_cyto Munc13 (Inactive) Munc13_cyto->Munc13_mem Translocation & Activation JH131e153 This compound JH131e153->Munc13_cyto Binds to C1 Domain Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release SNARE_priming->Vesicle_Fusion Leads to

Caption: Signaling pathway of Munc13 activation by this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays binding_assay [3H]PDBu Displacement Binding Assay data_analysis Comparative Data Analysis binding_assay->data_analysis Binding Affinity (Ki) fusion_assay Liposome Fusion Assay fusion_assay->data_analysis Fusion Rate & Extent translocation_assay Cellular Translocation Assay translocation_assay->data_analysis Translocation Kinetics electrophysiology Electrophysiology (Knockout/Rescue) electrophysiology->data_analysis Neurotransmitter Release Potentiation start Select Munc13 Isoform & Activator start->binding_assay start->fusion_assay start->translocation_assay start->electrophysiology conclusion Selectivity Profile of this compound data_analysis->conclusion Assess Isoform Selectivity

Caption: Experimental workflow for assessing Munc13 isoform selectivity.

Conclusion and Future Directions

The available data indicates that this compound is a promising activator of Munc13-1. However, a comprehensive understanding of its selectivity profile across all Munc13 isoforms is crucial for its application as a specific pharmacological tool. The lack of data for Munc13-2, Munc13-3, and Munc13-4 represents a significant knowledge gap.

Future research should prioritize a systematic comparison of this compound and other DAG-mimetics on all four Munc13 isoforms using the experimental protocols outlined in this guide. Such studies will not only elucidate the selectivity of these compounds but also provide deeper insights into the isoform-specific regulation of exocytosis, paving the way for the development of novel therapeutics targeting presynaptic function.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of the Hypothetical Research Compound JH-131e-153

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of the hypothetical research chemical JH-131e-153. The procedures outlined below are based on established best practices for managing hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's Environmental Health & Safety (EHS) guidelines.

Pre-Disposal Safety and Planning

Proper chemical waste management is a critical component of laboratory safety and regulatory compliance.[1] Before handling this compound, a comprehensive disposal plan must be established.

  • Risk Assessment : Review the chemical's hazards, including toxicity, reactivity, corrosivity, and ignitability, as detailed in its SDS.[2] For potent compounds, special decontamination procedures may be necessary.[3]

  • Waste Minimization : Design experiments to minimize the generation of hazardous waste.[2]

  • Segregation : Never mix incompatible wastes.[4][5] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]

Quantitative Data for Disposal Considerations (Hypothetical)

The following table summarizes hypothetical data for this compound relevant to its safe disposal. This information is for illustrative purposes and would typically be found in the compound's SDS.

PropertyHypothetical ValueSignificance for Disposal
LD50 (Oral, Rat) < 50 mg/kgAcutely toxic. Requires special handling and decontamination procedures.[4]
Physical State Solid PowderPotential inhalation hazard. Requires handling in a ventilated enclosure.
pH Not ApplicableAs a solid; however, solutions may be corrosive.
Reactivity Reacts violently with strong oxidizing agents.Must be stored separately from incompatible chemicals to prevent violent reactions.[4][5]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol).First rinse of contaminated labware should use an appropriate organic solvent.[4]
Environmental Hazard Toxic to aquatic life.Must not be disposed of down the drain.[4][6]

Experimental Protocol: Decontamination of Labware and Surfaces

For highly toxic chemicals (LD50 < 50mg/kg), such as the hypothetical this compound, a triple-rinse procedure is mandatory for empty containers and contaminated labware.[4][6]

Objective: To safely decontaminate all materials that have come into contact with this compound, rendering them safe for standard washing or disposal.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, and chemical-resistant gloves.

  • Designated hazardous waste containers (one for liquid rinseate, one for solid waste).

  • Solvent capable of dissolving this compound (e.g., Ethanol).

  • Wash bottle.

  • Wipes.

Procedure:

  • Initial Rinse : Rinse the contaminated glassware or surface with a small amount of a compatible solvent (e.g., ethanol). The amount of solvent should be approximately 5-10% of the container's volume.[6]

  • Collect Rinseate : Collect this first rinse into a designated hazardous liquid waste container.[4] This rinseate is considered hazardous waste.

  • Second and Third Rinses : Repeat the rinsing process two more times, collecting the rinseate into the same hazardous waste container.[4]

  • Final Cleaning : After the triple rinse, the container can be washed using standard laboratory procedures.

  • Surface Decontamination : For spills or contaminated surfaces, wet a wipe with the solvent, clean the area, and dispose of the wipe in the solid hazardous waste container.

  • Label Defacing : For empty chemical containers intended for disposal in regular trash, all hazardous chemical labels must be completely removed or defaced after the triple-rinse procedure.[4][6]

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for the safe management and disposal of this compound.

G cluster_generation Step 1: Waste Generation & Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal A This compound Waste Generated (Solid, Liquid, Labware) B Segregate by Waste Type (e.g., Solvents, Solids, Sharps) A->B C Use Compatible, Sealed Hazardous Waste Container B->C D Attach Completed EHS Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment for all Liquids E->F G Request Waste Pickup from EHS When Container is Full F->G H EHS Transports for Final, Compliant Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

G A Researcher Identifies Need for Disposal B Consults Compound SDS & Lab-Specific SOP A->B C Follows Segregation & Containment Procedures B->C D Stores Waste in Lab's Satellite Accumulation Area C->D E Submits Online Waste Pickup Request to EHS D->E F EHS Schedules & Performs Waste Collection E->F G Regulatory Compliance (RCRA, EPA) Assured F->G

Caption: Signaling pathway for institutional disposal compliance.

Logistical Plan for Disposal

  • Container Selection : Use only containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.[1] Plastic is often preferred.[2]

  • Labeling : All hazardous waste containers must be labeled with a completed EHS Hazardous Waste Label as soon as waste is first added.[2][4] The label must include the full chemical name(s) and percentage of each component.[4]

  • Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5] Liquid waste containers must be kept in secondary containment bins.[4] Keep containers closed except when adding waste.[4][6]

  • Waste Pickup : Once a waste container is full, submit a chemical waste collection request to your institution's EHS department.[6] Full containers should not be stored in the lab for excessive periods.[6] In case of acutely toxic waste, specific accumulation limits (e.g., 1 quart) apply, and removal must occur within three days of reaching this limit.[2]

  • Prohibited Disposal Methods : Never dispose of hazardous chemicals like this compound via evaporation in a fume hood, or by pouring them down the sink or in the regular trash.[4][6]

References

Navigating Laboratory Safety: A General Guide to Personal Protective Equipment and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a substance identified as "JH-131e-153" did not yield a corresponding chemical compound. Instead, this identifier aligns with North Carolina General Statute § 131E-153, related to the "Abortion Clinic Licensure Act."[1][2][3] As such, specific handling and disposal protocols for a chemical substance "this compound" cannot be provided.

However, recognizing the critical importance of laboratory safety for researchers, scientists, and drug development professionals, this guide offers essential, immediate safety and logistical information for the handling of chemical substances in general. This content provides procedural, step-by-step guidance to directly answer common operational questions regarding laboratory safety and chemical handling.

Personal Protective Equipment (PPE): Your First Line of Defense

Personal protective equipment (PPE) is specialized clothing and equipment worn to minimize exposure to hazards that can cause serious workplace injuries and illnesses.[4][5] The proper selection and use of PPE are fundamental to a safe laboratory environment. Employers are required to provide necessary PPE and train employees on its proper use, limitations, and maintenance.[4]

Summary of Common Laboratory PPE
PPE TypeDescriptionTypical Use Cases in a Laboratory Setting
Eye and Face Protection Safety glasses, goggles, and face shields designed to protect against flying particles, chemical splashes, and harmful light radiation.[6]Handling liquid chemicals, working with projectiles, or exposure to UV light. Face shields should be used in conjunction with safety glasses or goggles.[6]
Hand Protection Gloves made from various materials (e.g., nitrile, latex, butyl rubber) to protect against chemical contact, sharp objects, and temperature extremes.[6]Handling chemicals, working with sharp instruments, or handling hot or cold materials. The type of glove should be selected based on the specific chemical being handled.
Body Protection Laboratory coats, aprons, and coveralls designed to protect the skin and clothing from chemical splashes and spills.General laboratory work, handling of hazardous chemicals.
Respiratory Protection Respirators (e.g., N95 masks, air-purifying respirators) that protect against the inhalation of hazardous dust, fumes, mists, gases, or vapors.Working with volatile chemicals, fine powders, or in poorly ventilated areas. A respiratory protection program is necessary when respirators are used.
Foot Protection Closed-toe shoes, and in some cases, specialized safety shoes, to protect against chemical spills, falling objects, and sharp objects.[6]Mandatory in all laboratory settings where hazardous materials are handled.

Experimental Protocol: Hazard Assessment and PPE Selection

Before handling any new chemical, a thorough hazard assessment must be conducted to identify potential dangers and determine the appropriate protective measures.

Methodology:

  • Identify Hazards: Review the Safety Data Sheet (SDS) for the chemical. Pay close attention to sections detailing hazards, first-aid measures, handling and storage, and exposure controls/personal protection.

  • Assess Risks: Evaluate the potential for exposure based on the experimental procedure. Consider the quantity of the substance being used, the potential for splashes or aerosol generation, and the work environment's ventilation.

  • Select Controls:

    • Engineering Controls: Whenever possible, use engineering controls to minimize hazards. This includes working in a fume hood, using splash guards, or employing closed systems.

    • Administrative Controls: Implement work practices that reduce exposure, such as minimizing the quantity of hazardous material used and restricting access to the area.

    • Personal Protective Equipment (PPE): Based on the remaining risks, select the appropriate PPE as outlined in the table above. Ensure all PPE fits properly and is in good condition.[4]

  • Document and Review: Document the hazard assessment and the selected control measures. Review the assessment periodically and whenever there is a change in the experimental procedure.

Chemical Handling and Disposal Workflow

The following diagram illustrates a logical workflow for the safe handling and disposal of laboratory chemicals.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Hazard Assessment Hazard Assessment Gather PPE Gather PPE Hazard Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Execute Experiment Execute Experiment Prepare Work Area->Execute Experiment Decontaminate Work Area Decontaminate Work Area Execute Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Logical workflow for safe chemical handling and disposal.

General Chemical Disposal Plan

Proper disposal of chemical waste is crucial to protect human health and the environment. Always follow your institution's specific waste disposal guidelines.

Step-by-Step Guidance:

  • Waste Identification: Determine if the waste is hazardous. Refer to the chemical's SDS and local regulations.

  • Waste Segregation: Do not mix different types of chemical waste. Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste).

  • Container Selection: Use appropriate, clearly labeled waste containers. The label should include the chemical name(s) and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Never pour chemical waste down the drain unless explicitly permitted by your EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.